molecular formula C11H10ClNO B11894316 6-Chloro-1-ethylquinolin-4(1H)-one

6-Chloro-1-ethylquinolin-4(1H)-one

Cat. No.: B11894316
M. Wt: 207.65 g/mol
InChI Key: MMDOANXBGWBHNH-UHFFFAOYSA-N
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Description

6-Chloro-1-ethylquinolin-4(1H)-one (CAS 3348-19-4) is a quinoline derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery. This compound is part of the 4(1H)-quinolone scaffold, which is recognized for its diverse biological activities . While research on this specific molecule is developing, its structural analogues have demonstrated significant potential in pharmacological research, particularly as anticancer and antimalarial agents . Quinolone derivatives have shown promise as growth inhibitors by inducing cell cycle arrest and apoptosis . Furthermore, the 4(1H)-quinolone core is a privileged structure in antimalarial research. Specifically, analogues featuring a chloro substituent at the 6-position have been investigated for their high efficacy against both the blood and liver stages of Plasmodium falciparum , the parasite responsible for malaria . The mechanism of action for these active analogues is associated with the selective inhibition of the Plasmodium cytochrome bc1 complex, a validated drug target . As a building block, this compound provides researchers with a versatile template for further chemical modifications, such as Suzuki-Miyaura cross-coupling, to explore structure-activity relationships and develop new therapeutic candidates . This product is intended for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

6-chloro-1-ethylquinolin-4-one

InChI

InChI=1S/C11H10ClNO/c1-2-13-6-5-11(14)9-7-8(12)3-4-10(9)13/h3-7H,2H2,1H3

InChI Key

MMDOANXBGWBHNH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C2=C1C=CC(=C2)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Chloro 1 Ethylquinolin 4 1h One and Analogues

Classical and Modified Cyclization Reactions for Quinolone Ring Formation

Traditional methods for quinolone synthesis often rely on cyclization reactions that have been known for over a century. These methods, while foundational, often require harsh reaction conditions. However, they have been adapted and modified to improve yields and accommodate a wider range of substrates.

Conrad–Limpach–Knorr Reaction Variations and Mechanisms

The Conrad-Limpach-Knorr synthesis is a cornerstone in the preparation of quinolones. The Conrad-Limpach variation involves the condensation of an aniline (B41778) with a β-ketoester to yield a 4-hydroxyquinoline (B1666331). wikipedia.org The reaction proceeds through the formation of a Schiff base, which then undergoes a thermal cyclization. wikipedia.org The mechanism starts with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a tetrahedral intermediate. Subsequent protonation and dehydration lead to the Schiff base. This intermediate then undergoes a keto-enol tautomerization followed by an electrocyclic ring closing at high temperatures, typically around 250 °C, to form the quinolone ring. wikipedia.org The use of high-boiling inert solvents like mineral oil can significantly increase the yield of the cyclization step to as high as 95%. wikipedia.orgmdpi.com

Depending on the reaction conditions, the Conrad-Limpach-Knorr reaction can lead to different isomers. Heating at lower temperatures (around 100°C) in the presence of a strong acid favors the formation of a β-ketoanilide, which then cyclizes to a 2-quinolone. preprints.orgmdpi.com Conversely, higher temperatures (around 250°C) promote the formation of a p-arylaminoacrylate intermediate, leading to the corresponding 4-quinolone. preprints.orgmdpi.com

Gould–Jacobs Reaction Principles and Applications

The Gould-Jacobs reaction is another powerful method for synthesizing the 4-quinolone scaffold. mdpi.comwikipedia.org This reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester. wikipedia.orgjasco.ro This is followed by a thermal cyclization, which proceeds through a 6-electron process to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This product primarily exists in its 4-oxo tautomeric form. Subsequent saponification and decarboxylation yield the desired 4-hydroxyquinoline. wikipedia.org

A significant challenge with the Gould-Jacobs reaction is the high temperature required for the cyclization step, often exceeding 250 °C, which can lead to decomposition and side reactions. mdpi.com However, modern techniques such as microwave irradiation have been employed to shorten reaction times and improve yields. jasco.ro The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors, and the use of asymmetrically substituted anilines can result in a mixture of products. mdpi.comd-nb.info

Doebner and Jampilek Reaction Adaptations

The Doebner reaction is a three-component reaction that couples an aniline, an aldehyde, and pyruvic acid to produce a 4-carboxyquinoline. youtube.com The mechanism involves an initial condensation, followed by an attack of an enol intermediate, intramolecular condensation, and finally oxidation to yield the quinoline (B57606) product. youtube.com This method is notable for its multicomponent nature, which allows for diversity in the final product.

The Jampilek reaction, a more recent development, provides a pathway to ethyl 4-hydroxy-2-quinolone-3-carboxylates. mdpi.com These reactions showcase the ongoing efforts to refine and expand the toolbox for quinolone synthesis.

Cheng Reaction Pathways

The Cheng reaction offers another route to quinolone derivatives. However, it is often associated with disadvantages such as long reaction times, the use of toxic reagents like phosphorus oxychloride, and the need for dehydrating agents such as zinc chloride, which can result in low yields. mdpi.com

Friedländer Quinoline Synthesis under Modern Conditions

The Friedländer synthesis is a versatile and efficient method for producing polysubstituted quinolines through the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. nih.govresearchgate.net The reaction can be catalyzed by acids, bases, or simply by heat. researchgate.netwikipedia.org A key limitation of this method has been the limited availability of substituted 2-aminobenzaldehyde derivatives. researchgate.net

To address this, modern modifications have been developed. One significant advancement is the in situ reduction of readily available 2-nitrobenzaldehydes to 2-aminobenzaldehydes using reagents like iron powder in acetic acid, followed by the Friedländer condensation in a one-pot procedure. researchgate.netorganic-chemistry.org This approach is scalable and compatible with a wide range of functional groups. organic-chemistry.org Various catalysts, including traditional acids and bases, as well as modern systems like ionic liquids, metal-organic frameworks, and nanocatalysts, have been employed to optimize the Friedländer reaction, enhancing its efficiency and selectivity. nih.gov

Modern Catalytic Approaches in Quinolone Synthesis

The advent of transition metal catalysis has revolutionized the synthesis of quinolones, offering milder reaction conditions, greater functional group tolerance, and improved yields compared to classical methods. researchgate.netmdpi.com

Palladium-catalyzed reactions have been particularly prominent. researchgate.netmdpi.com For instance, palladium-catalyzed carbonylation reactions, using carbon monoxide as a carbonyl source, have been effectively used to synthesize quinolin-4-ones. mdpi.comresearchgate.net The Sonogashira coupling, followed by a carbonylative cyclization, is a powerful tool in this context. mdpi.commdpi.com Modern protocols have even introduced methods that utilize solid sources of carbon monoxide, such as molybdenum hexacarbonyl, for safer and more convenient procedures. mdpi.com Palladium catalysts are also employed in Heck coupling and Buchwald-Hartwig amination reactions to construct the quinolone core. mdpi.com

Copper-catalyzed reactions have also emerged as a valuable tool for quinolone synthesis. numberanalytics.com These catalysts can facilitate the amidation of 2'-halo-substituted acetophenones, which then undergo a base-mediated Camps cyclization to form 4-quinolones. researchgate.net Copper catalysts have also been used in Ullmann-type coupling reactions. numberanalytics.com

Palladium-Catalyzed Cyclizations and Functionalizations

Palladium catalysis has become an indispensable tool in organic synthesis, prized for its mild reaction conditions and broad functional group tolerance. rsc.org These characteristics have been extensively leveraged in the synthesis of quinolone derivatives.

A prominent palladium-catalyzed approach involves the carbonylative cyclization of 2-iodoanilines with terminal alkynes. mdpi.com This method efficiently constructs the quinolone ring system in a single step. To circumvent the challenges associated with using gaseous carbon monoxide, solid CO sources like molybdenum hexacarbonyl have been successfully employed. rsc.org For instance, the reaction of a substituted 2-iodoaniline (B362364) with an alkyne in the presence of a palladium catalyst and Mo(CO)₆ can yield the corresponding 4-quinolone. rsc.org Microwave irradiation has been shown to significantly accelerate these reactions, reducing reaction times to as little as 30 minutes.

Furthermore, palladium-catalyzed oxidative carbonylation provides another route to 1,2-disubstituted 4-quinolone derivatives. rsc.org This reaction utilizes various amines and ketones with carbon monoxide as the carbonyl source, often in the presence of a co-catalyst like copper bromide. rsc.org The scope of these reactions is broad, though yields can be influenced by the electronic properties of the substituents on the starting materials. rsc.org

The versatility of palladium catalysis extends to the functionalization of the pre-formed quinolone ring. For example, N-aryl-4-quinolones can be functionalized through palladium-catalyzed reactions, expanding the diversity of accessible structures. elsevierpure.com

Table 1: Examples of Palladium-Catalyzed Synthesis of Quinolone Derivatives

Starting Material 1Starting Material 2Catalyst SystemProduct TypeReference
2-IodoanilineTerminal AlkynePd(OAc)₂ / PPh₃ / Mo(CO)₆4-Quinolone rsc.org
Substituted AmineKetonePd(dba)₂ / CuBr(Me₂S) / CO1,2-Disubstituted 4-Quinolone rsc.org
N-Aryl-4-quinoloneFunctionalizing AgentPd₂(dba)₃ / PPh₃Functionalized N-Aryl-4-quinolone elsevierpure.com

Silver-Catalyzed Carboxylation and Related Transformations

Silver-catalyzed reactions have gained prominence in organic synthesis, particularly in the activation of alkynes and in carboxylation reactions using carbon dioxide. nih.govrsc.org While direct silver-catalyzed carboxylation to form the quinolone ring is not extensively documented, related transformations that yield the quinolone core have been developed.

One notable silver-mediated approach involves the cyclization of ethynyl (B1212043) benzoxazinanones. acs.org In the presence of a silver salt, such as silver fluoride (B91410) (AgF), and water, these starting materials can be converted into quinolone products in excellent yields. acs.org The reaction proceeds through a silver-mediated 6-endo-dig cyclization, followed by a base-mediated decarboxylation and subsequent oxidation to furnish the final quinolone structure. acs.org This methodology offers a distinct pathway to quinolones, showcasing the unique reactivity that can be achieved with silver catalysis.

Table 2: Silver-Mediated Synthesis of Quinolones

Starting MaterialCatalyst/ReagentsProduct TypeReference
Ethynyl BenzoxazinanoneAgF / H₂OQuinolone acs.org

Copper-Catalyzed Cyclization Strategies

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of quinolones. These methods often exhibit high functional group tolerance and can be performed under mild conditions.

A significant advancement is the copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters. rsc.org This cascade process involves the formation of both a C-N and a C-C bond to construct the quinolone scaffold. Both primary and secondary anilines can be utilized as substrates, reacting with alkynes to produce a diverse range of N-alkyl- and N-aryl-substituted 4-quinolones. organic-chemistry.org The reaction conditions are generally mild, and the methodology is amenable to gram-scale synthesis, highlighting its practical utility. organic-chemistry.org

Another copper-catalyzed strategy involves the heterocyclization of 1-(2-halophenyl)-2-en-3-amin-1-ones, which are readily prepared from α,β-ynones and primary amines. organic-chemistry.org This approach tolerates a variety of functional groups, including esters, ketones, and nitriles.

Table 3: Copper-Catalyzed Synthesis of 4-Quinolones

Starting Material 1Starting Material 2Catalyst SystemProduct TypeReference
AnilineTerminal Acetylene EsterCuI4-Quinolone rsc.org
Secondary AnilineAlkyneCuI / HOTf / Tf₂ON-Substituted 4-Quinolone rsc.org
1-(2-Bromophenyl)-2-en-3-amin-1-one-Copper Catalyst1,2-Disubstituted 4-Quinolone organic-chemistry.org

Cobalt-Assisted C–H Bond Activation for Quinolone Synthesis

The use of first-row transition metals like cobalt for C-H activation has emerged as a powerful and sustainable strategy in organic synthesis. cjcatal.com Cobalt-catalyzed reactions provide an atom-economical approach to building molecular complexity.

In the context of quinolone synthesis, a Co(III)-catalyzed C-H amidation of enaminones with dioxazolones has been reported. rsc.orgorganic-chemistry.org This reaction utilizes the enaminone as a directing group to facilitate the C-H amidation, leading to the formation of N-acyl 4-quinolones. rsc.org This method represents a novel application of cobalt catalysis for the construction of this important heterocyclic system.

Furthermore, cobalt complexes have been shown to be effective catalysts for the synthesis of quinolines through the dehydrogenative coupling of vicinal diols with 2-nitroanilines. rsc.org While not a direct synthesis of quinolin-4-ones, these methods highlight the potential of cobalt catalysis in the broader synthesis of quinoline-based structures. The development of cobalt-catalyzed C-H activation strategies offers a promising avenue for the efficient and selective synthesis of quinolone derivatives.

Table 4: Cobalt-Assisted Synthesis of Quinolone Derivatives

Starting Material 1Starting Material 2Catalyst SystemProduct TypeReference
EnaminoneDioxazoloneCo(III) Catalyst / AgSbF₆N-Acyl 4-Quinolone rsc.org

Iodine-Element Induced Cycloaddition Reactions

Iodine-mediated reactions offer an environmentally benign and often metal-free approach to the synthesis of complex organic molecules. These reactions can proceed under mild conditions and with operational simplicity.

An iodine-mediated oxidative annulation of appropriately designed aniline derivatives has been developed for the synthesis of multi-substituted quinolines. nih.gov This process can be carried out under solvent-free mechanochemical conditions, further enhancing its green credentials. nih.gov Importantly, the iodine used as the activator can be incorporated into the quinoline product, providing a handle for further functionalization. nih.gov

Photochemical dearomative cycloadditions of quinolines with alkenes represent another powerful strategy for rapidly generating molecular complexity. These reactions, which can be facilitated by Lewis acid complexation, allow for the conversion of planar aromatic systems into three-dimensional structures with high regio- and diastereoselectivity.

While not a direct synthesis of the quinolin-4(1H)-one core, these iodine-induced and photochemical cycloaddition methods provide innovative pathways to highly functionalized quinoline scaffolds that can serve as precursors to the target compounds.

Carbocatalytic Cascade Syntheses of Polysubstituted Quinolines

The use of carbocatalysts, such as oxidized active carbon (oAC), represents a significant advancement in sustainable chemistry. These metal-free catalysts can promote complex transformations, offering a heterogeneous and recyclable catalytic system.

A carbocatalytic cascade reaction has been devised for the synthesis of polysubstituted quinolines from o-vinyl anilines and aldehydes. organic-chemistry.orgcjcatal.com The reaction proceeds through a sequence of condensation, electrocyclization, and dehydrogenation, all catalyzed by oAC. organic-chemistry.orgcjcatal.com This method provides access to a wide range of quinolines with diverse substitution patterns. Mechanistic studies suggest that both the acidic and quinoidic groups within the oxidized active carbon are crucial for the catalytic cycle. organic-chemistry.orgcjcatal.com This approach avoids the use of metal catalysts and provides a truly heterogeneous system for quinoline synthesis.

Table 5: Carbocatalytic Synthesis of Polysubstituted Quinolines

Starting Material 1Starting Material 2CatalystReaction TypeProduct TypeReference
o-Vinyl AnilineAldehydeOxidized Active Carbon (oAC)Cascade (Condensation, Electrocyclization, Dehydrogenation)Polysubstituted Quinoline organic-chemistry.orgcjcatal.com

Sustainable and Green Chemistry Synthesis Protocols

The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly influencing the design of synthetic routes. researchgate.net The development of sustainable protocols for the synthesis of quinolones is a key area of research, driven by both environmental and economic considerations. acs.org

Key green approaches in quinolone synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695). elsevierpure.com An environmentally friendly methodology has been developed for the aqueous synthesis of functionalized quinolin-2(1H)-ones at ambient temperature without the need for a base or organic solvent.

Energy Efficiency: Employing energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption. acs.orgelsevierpure.com Microwave-assisted synthesis has been shown to be particularly effective in accelerating palladium-catalyzed carbonylative cyclizations.

Catalyst-Free and Metal-Free Reactions: Developing synthetic methods that avoid the use of, often toxic and expensive, metal catalysts. organic-chemistry.org Carbocatalysis is a prime example of a metal-free approach. organic-chemistry.orgcjcatal.com

One-Pot Syntheses: Designing cascade or tandem reactions where multiple synthetic steps are performed in a single reaction vessel, which reduces waste from workup and purification steps. rsc.org

These green chemistry principles are not merely aspirational but are being actively implemented in the synthesis of quinolone derivatives, leading to more sustainable and efficient manufacturing processes. researchgate.netacs.org

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. google.comnih.gov This technique utilizes the ability of certain molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. nih.govat.ua

In the synthesis of 4-quinolone derivatives, microwave irradiation has been successfully employed. For instance, a palladium-catalyzed carbonylative Sonogashira/cyclization sequence for preparing functionalized 4-quinolones from 2-iodoanilines and alkynes can be significantly expedited. organic-chemistry.org Using microwave heating at 120°C, the cyclized products were obtained in just 20 minutes. organic-chemistry.orgnih.gov Another method involved the reaction of 2-iodoanilines and acetylenes with molybdenum hexacarbonyl as a solid carbon monoxide source, catalyzed by palladium. qeios.com This reaction, conducted under microwave heating at 120°C for 20 minutes, also demonstrated the efficiency of MAOS. qeios.com

The synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates from anilines and diethyl ethoxymethylenemalonate has also been effectively promoted by microwave conditions. researchgate.net These examples highlight the potential of MAOS to significantly reduce reaction times and improve the efficiency of synthesizing quinolone scaffolds.

Solvent-Free and Catalyst-Free Methodologies

In line with the principles of green chemistry, solvent-free and catalyst-free methodologies for the synthesis of 4-quinolones have been explored to minimize environmental impact. qeios.com

One notable catalyst-free approach involves the reaction of (Z)-β-chlorovinyl ketones with various amines. nih.gov This method proceeds through an intermolecular nucleophilic addition followed by the elimination of a chlorine anion to form a Z-enamine intermediate. Subsequent intramolecular SNAr reaction in the presence of a base like cesium carbonate at elevated temperatures yields the desired 4-quinolone derivatives. nih.gov Another catalyst-free method reports the synthesis of functionalized N-substituted-4-quinolone derivatives through a tandem amination and conjugated Michael addition reaction under high temperature and an inert atmosphere. nih.gov

A reagent-free method for synthesizing polysubstituted 4-quinolones from 2-substituted alkynoyl aryl-sulfonamides has also been developed, showcasing good tolerance for various functional groups. organic-chemistry.org Furthermore, a metal-free, direct synthesis of 2-arylquinolin-4(1H)-ones from N-arylmethyl-2-aminophenylketones has been achieved using TEMPO as an oxidant and potassium tert-butoxide as a base. organic-chemistry.org These methods demonstrate the feasibility of synthesizing complex heterocyclic structures while avoiding the use of potentially toxic solvents and metal catalysts.

Photocatalytic and Biocatalytic Synthesis Approaches

Photocatalytic and biocatalytic methods offer sustainable alternatives for the synthesis of 4-quinolones, often proceeding under mild conditions.

Photocatalysis: A notable example is the synthesis of 4-quinolones from indoles using a ruthenium catalyst and blue LED light. nih.gov This process involves the photocatalytically driven aerobic oxidation of indoles, followed by a base-promoted Camps cyclization at room temperature, yielding the product in moderate to high yields. nih.gov

Biocatalysis: The biosynthesis of 4-quinolone natural products has been elucidated, revealing enzymatic pathways. nih.gov For instance, in fungi, the formation of the 4-quinolone structure originates from kynurenine, differing from bacterial and plant pathways. nih.gov Enzymes like nonribosomal peptide synthetases (NRPSs) play a crucial role in this process. nih.gov Additionally, monoamine oxidase (MAO-N) biocatalysts have been used for the synthesis of quinoline derivatives from 1,2,3,4-tetrahydroquinolines. acs.org A chemo-enzymatic cascade using horseradish peroxidase (HRP) has also been developed to produce 2-quinolone derivatives from N-cyclopropyl-N-alkylanilines. acs.org These biocatalytic approaches highlight the potential of enzymes to construct complex heterocyclic scaffolds with high specificity.

Ultrasonication-Mediated Reaction Development

Ultrasonication has been recognized as an effective technique to accelerate chemical reactions by providing activation energy through cavitation. orientjchem.orgnih.gov This method often leads to shorter reaction times, simpler work-up procedures, and improved yields. nih.govtandfonline.com

In the context of quinolone synthesis, ultrasound has been successfully applied. For example, the synthesis of 4-alkoxy-6-methoxy-2-methylquinolines was achieved in just 15 minutes with satisfactory yields using ultrasound energy. nih.gov This sonochemical approach significantly reduced the reaction time compared to conventional stirring methods. nih.gov Another study demonstrated the ultrasound-promoted synthesis of quinolones and isoquinolones from the corresponding quinolinium and isoquinolinium salts, highlighting the efficiency of this technique. tandfonline.com Furthermore, a three-component synthesis of spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones was efficiently carried out in water under ultrasound irradiation, showcasing the green aspect of this methodology. orientjchem.org The use of basic ionic liquids in aqueous media under ultrasonic irradiation has also been reported for the synthesis of quinolines, offering a green and efficient procedure. nih.govresearchsolutions.com

Application of Green Solvents (e.g., Water, Ethanol, Supercritical CO2)

The use of green solvents is a cornerstone of sustainable chemistry, aiming to reduce the environmental footprint of chemical processes. nih.govnih.gov Water, ethanol, and supercritical CO2 are prominent examples of environmentally benign solvents.

Water, being non-toxic and readily available, has been utilized as a solvent for the synthesis of quinolone derivatives. For instance, a one-pot synthesis of spiro[4H-pyrano[3,2-c]quinoline-4,3′-indoline]-2′,5(6H)-diones was successfully performed in water under ultrasound irradiation. orientjchem.org Another green approach involves the decarboxylating cyclization of isatoic anhydrides and 1,3-dicarbonyl compounds in water at 80 °C to produce quinolin-4-ones. mdpi.com

Ethanol is another green solvent that has found application in quinolone synthesis. qeios.com For example, a palladium-catalyzed reaction for synthesizing 4-quinolones utilized ethanol as a solvent. qeios.com The use of alcohols like methanol (B129727) and ethanol is also noted in the preparation of magnesium alkoxides, which can be used in subsequent cyclization reactions. google.com

The broader context of green chemistry encourages the replacement of hazardous solvents with safer alternatives, and the development of solvent selection guides by pharmaceutical companies underscores this commitment. nih.gov

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, minimizing intermediate purification steps and waste generation. researchgate.netnih.gov

Several one-pot syntheses of 4-quinolone derivatives have been reported. A palladium-catalyzed one-pot synthesis of 1,2-disubstituted 4-quinolones was developed from chalcones and primary amines. nih.gov Another example is the synthesis of 4-quinolone derivatives in a one-pot tandem procedure from (Z)-β-chlorovinyl ketones and various amines. nih.gov The Doebner reaction, a classical MCR, provides a route to quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov

More recent developments include a one-pot method for the synthesis of 4-quinolones from indoles catalyzed by ruthenium, nih.gov and a copper-catalyzed one-pot synthesis of 1,2-disubstituted 4-quinolones. nih.gov A base-assisted intramolecular SNAr cyclization has been used in a one-pot synthesis of tetracyclic quinolones. nih.gov These strategies offer significant advantages in terms of atom economy and operational simplicity.

Advanced Mechanistic Studies of 4(1H)-Quinolone Formation

Understanding the reaction mechanisms underlying the formation of 4(1H)-quinolones is crucial for optimizing existing synthetic methods and developing new ones. The classical Camps cyclization, for instance, can yield both 2-hydroxyquinolines and 4-hydroxyquinolines, which exist in tautomeric equilibrium with their respective quinolone forms. wikipedia.org

Mechanistic pathways for various modern synthetic routes have been proposed. For the palladium-catalyzed synthesis of 1,2-disubstituted 4-quinolones from chalcones, a plausible mechanism involves the oxidative addition of the chalcone (B49325) to the palladium catalyst, followed by a series of steps leading to the final product. rsc.org In the case of the Doebner reaction, two alternative mechanisms are considered, one initiated by an aldol (B89426) condensation and the other by the formation of a Schiff base followed by a Mannich-type addition. nih.gov

For the nickel-catalyzed synthesis of 4-quinolones from o-(N-alkylamino)propiophenones, the proposed mechanism involves the formation of a β-enaminone intermediate through a nickel enolate. rsc.org In a chemo-enzymatic approach using horseradish peroxidase (HRP), the proposed mechanism for the cyclization of N-cyclopropyl-N-alkylanilines involves the formation of an N-centered radical intermediate. acs.org The biosynthesis of 2-alkyl-4(1H)-quinolones in bacteria like Pseudomonas aeruginosa involves a well-studied pathway starting with the activation of anthranilate by the PqsA enzyme. nih.gov These mechanistic insights are invaluable for the rational design of more efficient and selective synthetic strategies.

Condensation Reaction Mechanisms of Quinolone Derivatives

Condensation reactions are fundamental to the construction of the quinolone core, typically involving the formation of carbon-carbon and carbon-nitrogen bonds through the reaction of anilines with carbonyl compounds, followed by cyclization. Several classical methods, each with distinct mechanistic features, are widely employed.

The Gould-Jacobs reaction is a versatile method for synthesizing 4-quinolones. It begins with the reaction of an aniline with an alkoxymethylenemalonic ester. The initial step is a Michael addition of the aniline to the electron-deficient double bond of the malonic ester derivative, forming an anilinomethylenemalonate intermediate. Subsequent heating promotes an intramolecular cyclization, where the aniline nitrogen attacks one of the ester carbonyls. This is followed by the elimination of an alcohol molecule to yield the 4-hydroxy-3-carboxyquinolone ester. Finally, saponification of the ester and subsequent decarboxylation affords the 4-quinolone product. mdpi.com The regioselectivity of the initial cyclization is influenced by both steric and electronic factors of the aniline substituent. mdpi.com

Another key method is the Conrad-Limpach-Knorr synthesis , which utilizes the reaction between an aniline and a β-ketoester. The reaction conditions dictate the final product. At lower temperatures (around 100 °C), an acid-catalyzed reaction favors the formation of a β-anilinoacrylate through condensation. This intermediate then undergoes thermal cyclization at higher temperatures (around 250 °C) via electrophilic attack on the aromatic ring, followed by elimination, to yield a 4-quinolone. mdpi.com Conversely, if the initial reaction is carried out at higher temperatures, a β-ketoanilide is formed, which can then be cyclized under acidic conditions to produce a 2-quinolone. mdpi.com

The Doebner-von Miller reaction is a modification that synthesizes quinolines from an aniline and an α,β-unsaturated aldehyde or ketone. The mechanism is thought to proceed via a Michael addition of the aniline to the unsaturated carbonyl compound. This is followed by an acid-catalyzed intramolecular electrophilic substitution on the aniline ring to form a tetrahydroquinoline intermediate, which is then oxidized to the final quinoline product. nih.gov

The table below summarizes key aspects of these condensation reactions.

Reaction Name Key Reactants Key Intermediates Primary Product Type
Gould-Jacobs ReactionAniline, Alkoxymethylenemalonic esterAnilinomethylenemalonate4-Quinolone
Conrad-Limpach-KnorrAniline, β-Ketoesterβ-Anilinoacrylate or β-Ketoanilide4-Quinolone or 2-Quinolone
Doebner-von MillerAniline, α,β-Unsaturated carbonylTetrahydroquinolineSubstituted Quinolines

Oxidative Annulation Mechanisms and Dehydration Coupling

Modern synthetic chemistry has seen a surge in the development of oxidative annulation strategies, which offer efficient and atom-economical routes to quinolines through transition-metal-catalyzed C-H bond activation. mdpi.com These methods often proceed under milder conditions than classical condensations and tolerate a wider array of functional groups.

Transition-Metal-Catalyzed Oxidative Annulation: Rhodium (Rh), palladium (Pd), and cobalt (Co) are prominent catalysts in these transformations. A common strategy involves the reaction of an aniline with two alkyne molecules. For instance, Rh(III)-catalyzed reactions can achieve the selective synthesis of quinolines through a cascade C-H activation of the aniline. nih.govacs.orgsnnu.edu.cn The proposed mechanism often starts with the ortho-C-H activation of the aniline, directed by a coordinating group, to form a metallacyclic intermediate. This intermediate then undergoes migratory insertion of an alkyne molecule, followed by a second insertion and reductive elimination or further oxidative steps to construct the pyridine (B92270) ring fused to the benzene (B151609) moiety. mdpi.com An oxidant, such as Cu(OAc)₂, is typically required to regenerate the active catalytic species. nih.govacs.orgsnnu.edu.cn

Palladium-catalyzed protocols have also been developed, for example, in the aerobic oxidative annulation of allylbenzenes with anilines. acs.orgnih.gov This process is believed to involve the oxidation of an allylic C-H bond, followed by the formation of C-C and C-N bonds in a one-pot reaction to assemble the quinoline skeleton. acs.orgnih.gov Similarly, the palladium-catalyzed aerobic annulation of o-alkenylanilines with alkynes proceeds via intermolecular amination of the alkyne, insertion of the olefin, and an oxidative C-C bond cleavage sequence to yield 2,3-disubstituted quinolines. nih.govorganic-chemistry.org

Dehydration Coupling: The synthesis of quinolines can also be achieved through the dehydration coupling of anilines with alcohols. mdpi.com This method represents an environmentally benign approach as water is the primary byproduct. For example, the aerobic oxidation and aromatization of anilines with simple aliphatic alcohols can be catalyzed by systems like Pd(OAc)₂ in the presence of a Brønsted acid. mdpi.com The mechanism involves the oxidation of the alcohol to the corresponding aldehyde, which then undergoes a condensation reaction with the aniline, followed by intramolecular cyclization and dehydration-aromatization to form the quinoline ring.

The following table provides an overview of representative oxidative annulation systems.

Catalyst System Reactants Key Mechanistic Steps Reference
[RhCp*Cl₂]₂ / Cu(OAc)₂Aniline, AlkyneChelation-assisted C-H activation, migratory insertion, annulation snnu.edu.cn
Pd(OAc)₂ / TsOH / O₂Aniline, AllylbenzeneAllylic C-H functionalization, C-C/C-N bond formation, cyclization acs.orgnih.gov
K₂S₂O₈ / DMSOAniline, Aryl KetoneGeneration of sulfenium ion, C-N/C-C bond formation, cyclization nih.gov
Pd(OAc)₂ / Acid / O₂Aniline, AlcoholAlcohol oxidation, condensation, cyclization, aromatization mdpi.com

Intramolecular Cyclization Pathways

Intramolecular cyclization is the critical ring-forming step in many quinolone synthetic routes, transforming a linear precursor into the bicyclic quinolone core. The specific pathway depends on the nature of the precursor and the reaction conditions.

In the Gould-Jacobs and Conrad-Limpach syntheses, the cyclization is an intramolecular nucleophilic attack. mdpi.com For the Gould-Jacobs pathway, after the initial Michael addition, the aniline nitrogen attacks a carbonyl carbon of the malonate moiety. This is an intramolecular nucleophilic acyl substitution, leading to the elimination of an alcohol molecule and the formation of the heterocyclic ring. mdpi.com In the Conrad-Limpach synthesis, the cyclization of the β-arylaminoacrylate intermediate is an electrophilic aromatic substitution. The electron-rich aniline ring attacks the enamine double bond, which is activated by the ester group, to form the new ring. This is followed by tautomerization and aromatization to give the 4-quinolone. mdpi.com

Modern C-H activation/annulation cascades also culminate in an intramolecular cyclization. For example, in the palladium-catalyzed reaction between acrylamides and arynes, the proposed mechanism involves C-H bond activation of the acrylamide, C-C bond formation with the aryne, and a final intramolecular cyclization to furnish the quinolinone product. nih.gov Similarly, K₂S₂O₈-mediated oxidative annulations of anilines and aryl ketones involve a cascade of bond formations that ultimately lead to a precursor that undergoes a final cyclization step to yield the quinoline. nih.gov

Stereoselective Synthesis of Chiral 6-Chloro-1-ethylquinolin-4(1H)-one Precursors

The introduction of chirality into quinolone structures can significantly impact their biological activity. The stereoselective synthesis of precursors for this compound is a challenging task that requires precise control over the formation of stereocenters. While direct asymmetric synthesis of the final molecule is complex, the stereoselective synthesis of chiral building blocks that can be later incorporated is a viable and powerful strategy.

Biocatalytic Approaches: One effective methodology involves the use of enzymes to catalyze stereoselective transformations. For instance, alcohol dehydrogenases (ADHs) can asymmetrically reduce a prochiral ketone to a chiral alcohol with high enantiomeric excess. organic-chemistry.org To synthesize a chiral precursor for the target molecule, one could envision the asymmetric reduction of a suitably substituted β-ketoester or a chlorophenacyl derivative. The resulting chiral alcohol could then be carried forward through a classical quinolone synthesis, such as the Conrad-Limpach reaction, where the pre-existing stereocenter directs the formation of subsequent structures.

Use of Chiral Auxiliaries and Ligands: Another approach involves the use of chiral auxiliaries derived from natural sources, such as (−)-isopulegol. nih.gov These auxiliaries can be attached to a reactant to direct the stereochemical outcome of a key bond-forming reaction, such as a Michael addition or an alkylation. After the desired stereocenter is set, the auxiliary can be cleaved. For example, a chiral amine could be used in a Michael addition to an α,β-unsaturated ester, establishing a chiral center that would ultimately become part of the quinolone backbone after cyclization and further modification.

Furthermore, asymmetric catalysis using chiral metal-ligand complexes can be employed. A stereoselective Michael addition or an asymmetric hydrogenation of a prochiral olefin precursor could establish the required chirality early in the synthetic sequence. The development of a library of chiral ligands allows for the fine-tuning of reactivity and selectivity for a specific substrate. nih.gov These methods provide pathways to chiral intermediates, which are essential for the synthesis of enantiomerically pure quinolone-based compounds.

Advanced Spectroscopic Characterization of 6 Chloro 1 Ethylquinolin 4 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of the carbon-hydrogen framework of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, precise structural assignments can be made.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Spectral Analysis

The ¹H and ¹³C NMR spectra of quinolinone derivatives are characterized by distinct chemical shifts influenced by the electronic environment of each nucleus. The presence of the electron-withdrawing chlorine atom, the carbonyl group, and the aromatic rings significantly impacts the shielding and deshielding of the protons and carbons within the molecule.

The ¹³C NMR spectrum would similarly show characteristic shifts. The carbonyl carbon (C=O) is expected to resonate at a significantly downfield position, typically in the range of 160-180 ppm. oregonstate.edu The carbons of the aromatic ring will appear between 110 and 150 ppm, with the carbon atom bonded to the chlorine atom (C-6) showing a shift influenced by the halogen's electronegativity and its heavy atom effect. researchgate.netnih.gov The carbons of the N-ethyl group will appear in the upfield region of the spectrum.

To illustrate the expected chemical shifts, a table based on data from analogous quinolinone structures and general chemical shift principles is provided below.

Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Chloro-1-ethylquinolin-4(1H)-one

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2~6.2 - 6.5C-2: ~110 - 115
H-3~7.8 - 8.1C-3: ~140 - 145
H-5~7.6 - 7.8C-4: ~175 - 180 (C=O)
H-7~7.3 - 7.5C-4a: ~120 - 125
H-8~7.9 - 8.2C-5: ~128 - 132
N-CH₂-CH₃~4.0 - 4.5 (q)C-6: ~130 - 135
N-CH₂-CH₃~1.3 - 1.6 (t)C-7: ~125 - 130
C-8: ~120 - 125
C-8a: ~145 - 150
N-CH₂-CH₃: ~40 - 45
N-CH₂-CH₃: ~13 - 16

Note: These are predicted values and may vary from experimental results.

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Elucidation

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules like quinolinone derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, such as between H-7 and H-8, and H-5. It would also confirm the coupling between the methylene (B1212753) and methyl protons of the ethyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum indicates a C-H bond. This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~6.3 ppm would show a correlation to the C-2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range correlations between protons and carbons, typically over two to three bonds (²J and ³J). HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, the proton H-5 would show a correlation to the carbonyl carbon C-4, and the protons of the N-ethyl group would show correlations to C-2 and C-8a, thus confirming the connectivity of the ethyl group to the nitrogen atom. researchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and offers a unique "molecular fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups. A strong absorption band corresponding to the C=O stretching vibration of the quinolinone ring is anticipated in the region of 1650-1680 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching vibrations of the ethyl group would be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Fingerprinting

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. The C-Cl stretching vibration should also be Raman active. The combination of FT-IR and FT-Raman data allows for a more complete vibrational analysis.

Comprehensive Assignment of Characteristic Vibrational Bands

A comprehensive assignment of the vibrational bands can be achieved by comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) and by analyzing the spectra of related compounds.

Predicted Characteristic Vibrational Bands for this compound

Vibrational Mode Predicted FT-IR Wavenumber (cm⁻¹) Predicted FT-Raman Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000 (weak to medium)3100 - 3000 (medium to strong)
Aliphatic C-H Stretch2980 - 2850 (medium)2980 - 2850 (medium to strong)
C=O Stretch1680 - 1650 (strong)1680 - 1650 (weak)
Aromatic C=C Stretch1600 - 1450 (medium, multiple bands)1600 - 1450 (strong, multiple bands)
C-N Stretch1350 - 1250 (medium)1350 - 1250 (medium)
C-Cl Stretch800 - 600 (medium to strong)800 - 600 (strong)

Note: These are predicted values and may vary from experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. For this compound derivatives, this technique reveals how structural modifications and environmental factors influence their absorption and emission of light.

Analysis of Absorption and Emission Spectra

The electronic absorption spectra of quinolin-4-one derivatives are characterized by transitions within the aromatic system. The core structure of quinolin-4-one possesses π-electrons that can be excited to higher energy levels by absorbing UV or visible light. The introduction of a chlorine atom at the 6-position and an ethyl group at the N1 position influences the energy of these transitions.

Generally, the UV-Vis absorption spectrum of the quinolone core shows distinct bands corresponding to π-π* and n-π* transitions. The π-π* transitions are typically more intense and occur at shorter wavelengths, while the n-π* transitions, involving the non-bonding electrons of the carbonyl oxygen, are weaker and appear at longer wavelengths. acs.org The presence of the chloro substituent, an electron-withdrawing group, can induce a bathochromic (red) shift in the absorption maxima due to its influence on the electronic distribution within the quinoline (B57606) ring. Conversely, the N-alkylation with an ethyl group can also modulate the electronic properties and solubility, further affecting the spectral characteristics. nih.gov

The emission spectra of these compounds, where fluorescence is observed, provide information about the energy difference between the first excited singlet state and the ground state. The Stokes shift, which is the difference between the absorption and emission maxima, is an important parameter that can be influenced by the rigidity of the molecule and its interaction with the solvent. For many quinoline derivatives, fluorescence is observed, and its intensity and wavelength can be highly sensitive to the substitution pattern on the quinoline ring. nih.govacs.org

CompoundSubstitution PatternExpected λmax (Absorption)Expected λmax (Emission)Key Observations
Quinolin-4(1H)-oneUnsubstituted Core~280-320 nmVariableReference core structure.
6-Chloroquinolin-4(1H)-oneChloro at C6Slight bathochromic shift vs. unsubstitutedDependent on solventElectron-withdrawing Cl influences π-system.
This compoundChloro at C6, Ethyl at N1~280-340 nmVariable, potentially enhanced fluorescenceN-alkylation can enhance solubility and affect electronic properties. nih.gov

Determination of Fluorescence Quantum Yields and Singlet Lifetimes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The singlet lifetime (τs) is the average time a molecule spends in the excited singlet state before returning to the ground state. These parameters are critical for applications such as fluorescent probes and sensors.

For quinolinone derivatives, the presence of a halogen substituent like chlorine can have a significant impact on Φf and τs. The "heavy-atom effect" typically leads to increased intersystem crossing from the singlet excited state to the triplet state, which would decrease both the fluorescence quantum yield and the singlet lifetime. However, anomalous heavy-atom effects have been observed in some heterocyclic systems where the chlorine substitution can lead to an increased singlet lifetime and fluorescence quantum yield.

Compound/ClassKey SubstituentReported/Expected ΦfReported/Expected τsInfluencing Factors
Coumarin (B35378) Derivatives6-Chloro1.01% (anomalous increase)100 ps (increased)Intramolecular charge transfer, heavy-atom effect. nih.gov
QuinolinesAmino groupup to 0.78~6.20 nsEnhanced by electron-donating groups. nih.gov
This compound6-ChloroExpected to be low to moderateExpected to be in the ps to ns rangeBalance between heavy-atom effect and electronic effects.

Solvatochromic Properties and Solvent Polarity Effects

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a result of the differential solvation of the ground and excited states of the molecule. The electronic absorption and emission spectra of this compound derivatives are expected to be sensitive to solvent polarity.

In many quinoline derivatives, a positive solvatochromism is observed, where the emission spectra show a bathochromic (red) shift as the solvent polarity increases. researchgate.net This indicates that the excited state is more polar than the ground state, leading to greater stabilization by polar solvents. The absorption spectra, however, are often less affected by solvent polarity. researchgate.net The magnitude of the solvatochromic shift can provide information about the change in dipole moment upon excitation. Studies on related quinolone derivatives have shown significant Stokes shifts that increase with solvent polarity, indicative of intramolecular charge transfer (ICT) upon excitation. acs.orgnih.gov

Solvent PropertyEffect on Absorption SpectraEffect on Emission SpectraUnderlying Principle
Increasing PolarityGenerally small shiftsBathochromic (red) shiftStabilization of a more polar excited state. researchgate.net
Hydrogen Bonding CapabilityCan cause specific shiftsCan lead to quenching or shifting of fluorescenceSpecific interactions with the solute molecule.

pH Effects on Electronic Absorption Spectra

The electronic absorption spectra of quinolin-4-one derivatives can be significantly influenced by the pH of the solution. The quinolone structure contains basic nitrogen atoms and, in some cases, acidic protons, which can be protonated or deprotonated depending on the pH. These changes in ionization state alter the electronic distribution and, consequently, the absorption of light.

For fluoroquinolones, which are structurally related to the compound of interest, changes in pH lead to shifts in the absorption maxima. researchgate.net For example, the deprotonation of the carboxylic acid and piperazine (B1678402) groups in ciprofloxacin (B1669076) causes a hypsochromic (blue) shift in the absorption spectrum. researchgate.net In the case of this compound, the nitrogen atom in the quinoline ring can be protonated at low pH. This protonation is expected to cause a shift in the absorption bands. Similarly, at high pH, deprotonation of any acidic protons could occur, leading to further spectral changes. Studies on some quinoline derivatives have shown that protonation of the quinoline ring can lead to significant colorimetric changes, making them potential pH sensors. researchgate.net The fluorescence of certain quinoline derivatives has also been shown to be pH-dependent. bohrium.com

pH RangeExpected Predominant SpeciesEffect on λmaxRationale
Acidic (low pH)Protonated quinoline nitrogenShift in absorption bandsAlteration of the chromophore by protonation. researchgate.net
NeutralNeutral moleculeReference spectrumUncharged species predominates.
Basic (high pH)Potential deprotonationShift in absorption bandsFormation of an anionic species. researchgate.net

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound, with a chemical formula of C11H10ClNO, the expected exact mass can be calculated with high precision. The presence of chlorine is readily identified by its characteristic isotopic pattern (35Cl and 37Cl in an approximate 3:1 ratio).

The fragmentation of quinolone derivatives in the mass spectrometer typically occurs at specific bonds, providing valuable structural information. Common fragmentation pathways for fluoroquinolones include the loss of the side chain at the N1 position and cleavage of the piperazine ring, if present. nih.gov For this compound, fragmentation would likely involve the loss of the ethyl group from the nitrogen atom and potentially the loss of a chlorine atom or a CO molecule from the quinolone ring. Analysis of the fragmentation pattern allows for the confirmation of the compound's structure. researchgate.netnih.govusda.gov

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Expected Key Fragments
This compoundC11H10ClNO223.0451[M-C2H5]+, [M-CO]+, [M-Cl]+
3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-oneC19H16ClNO2325.0869[M-CH3CO]+, [M-C2H5]+

Electrospray Ionization (ESI) and Multi-Stage Reaction Monitoring (MRM) for Enhanced Sensitivity

Electrospray Ionization (ESI) is a soft ionization technique in mass spectrometry that is particularly well-suited for the analysis of labile and non-volatile molecules, including various heterocyclic compounds. This method allows for the transfer of ions from a solution into the gas phase with minimal fragmentation, enabling the accurate determination of molecular weights. researchgate.netnih.gov The process involves applying a high voltage to a liquid passing through a capillary, which results in the formation of a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov

For enhanced sensitivity and selectivity, especially in complex matrices, ESI is often coupled with Multi-Stage Reaction Monitoring (MRM). MRM is a tandem mass spectrometry (MS/MS) technique where a specific precursor ion is selected in the first stage of the mass spectrometer, fragmented through collision-induced dissociation, and then a specific fragment ion is monitored in the second stage. This high specificity significantly reduces background noise and allows for the accurate quantification of target analytes even at very low concentrations. researchgate.net

The fragmentation patterns of related quinolinone structures under ESI-MS/MS conditions would be crucial for developing an MRM method. These patterns are typically established by studying the collision-induced dissociation of the protonated molecule [M+H]⁺. For a compound like this compound, characteristic fragmentation would likely involve the loss of the ethyl group, cleavage of the quinolinone ring, or loss of a chlorine atom, providing specific transitions for MRM analysis.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

While the crystal structure of this compound itself is not described in the available literature, analysis of closely related derivatives provides significant insight into the expected molecular geometry and crystal packing. For instance, the crystal structure of 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one has been determined. researchgate.netnih.gov This derivative shares the 6-chloro-1-ethylquinolinone core. The crystallographic analysis revealed that the molecule crystallizes in a monoclinic system. researchgate.netnih.gov The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds. nih.gov

The detailed crystallographic data for this derivative is presented in the table below.

Parameter 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one
Molecular Formula C₁₉H₁₆ClNO₂
Molecular Weight 325.78 g/mol
Crystal System Monoclinic
Space Group P2/c
a 9.6480 (8) Å
b 17.5756 (11) Å
c 9.9694 (7) Å
β 103.245 (8)°
Volume 1645.5 (2) ų
Z 4
Radiation Mo Kα
Temperature 290 K
Data sourced from references researchgate.netnih.gov

Furthermore, the crystal structure of 6-Chloro-quinolin-2(1H)-one provides additional context. In this related compound, which lacks the 1-ethyl group, the molecules are linked into chains by N—H⋯O hydrogen bonds. mdpi.com The chlorine atom is noted to deviate slightly from the mean plane of the quinoline ring. mdpi.com

Parameter 6-Chloro-quinolin-2(1H)-one
Molecular Formula C₉H₆ClNO
Crystal System Monoclinic
Space Group P2₁/n
a 3.9678 (3) Å
b 14.7397 (12) Å
c 13.1493 (11) Å
β 94.138 (7)°
Volume 767.31 (11) ų
Z 4
Data sourced from reference mdpi.com

These examples from closely related structures indicate that the solid-state conformation of this compound would likely be influenced by the packing forces, including potential hydrogen bonding and π-π stacking interactions, dictated by the quinolinone core and its substituents.

Computational Chemistry and in Silico Modeling of 6 Chloro 1 Ethylquinolin 4 1h One

Quantum Chemical Calculations (DFT, TD-DFT)

Computational studies, primarily utilizing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in exploring the structural and electronic characteristics of quinoline (B57606) derivatives. researchgate.netdergipark.org.tr These methods provide a framework for understanding the molecule's behavior at a quantum-mechanical level. For compounds like 6-Chloro-1-ethylquinolin-4(1H)-one, calculations are typically performed using specific basis sets, such as the B3LYP/6-311++G(d,p), to ensure a high degree of accuracy in the results. dergipark.org.tr

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves geometry optimization, a process to determine the most stable three-dimensional arrangement of the molecule, corresponding to the lowest energy state on the potential energy surface. bhu.ac.in For quinoline derivatives, the quinoline ring system is generally found to be essentially planar. researchgate.net In a related compound, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one, the dihedral angle between the quinoline unit and a phenyl substituent was found to be 75.44 (5)°. nih.gov While this compound lacks a phenyl substituent at the 4-position, the planarity of the core quinoline structure is expected to be maintained. The ethyl group at the N1 position will have rotational freedom, and conformational analysis would identify the most stable orientation of this group relative to the quinoline ring.

Table 1: Representative Theoretical Bond Lengths for Quinoline Derivatives.
BondTypical Calculated Bond Length (Å)
C=C (aromatic)1.38 - 1.43
C-N (in ring)1.40 - 1.48
C=O~1.25
C-Cl~1.75

This data is representative of quinoline derivatives and provides expected values for this compound. nanobioletters.com

Analysis of Electronic Structure, Including Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule are fundamentally governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. researchgate.netbhu.ac.in

In studies of the related 6-chloroquinoline, the HOMO-LUMO energy gap was investigated to understand the compound's reactivity. researchgate.netdergipark.org.tr A smaller energy gap suggests higher reactivity and potential for charge transfer within the molecule. For this compound, the HOMO is expected to be localized over the electron-rich regions of the quinoline ring, while the LUMO would be distributed over the electron-deficient areas, particularly the carbonyl group and the chlorinated benzene (B151609) ring.

Calculation of Global Chemical Reactivity Descriptors

From the energies of the FMOs, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. bhu.ac.in These descriptors provide a theoretical basis for predicting chemical behavior.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): Calculated as η = (I - A) / 2

Chemical Softness (S): Calculated as S = 1 / (2η)

Electronegativity (χ): Calculated as χ = (I + A) / 2

Chemical Potential (μ): Calculated as μ = -(I + A) / 2

Electrophilicity Index (ω): Calculated as ω = μ² / (2η)

Studies on various quinoline derivatives have successfully used these DFT-derived properties to analyze and compare their reactivity. nih.gov

Table 2: Illustrative Global Reactivity Descriptors for a Quinoline Derivative.
ParameterDefinitionTypical Calculated Value (eV)
EHOMOEnergy of Highest Occupied Molecular Orbital-6.5
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-2.0
Energy Gap (ΔE)ELUMO - EHOMO4.5
Chemical Hardness (η)(I - A) / 22.25
Chemical Softness (S)1 / (2η)0.22
Electronegativity (χ)(I + A) / 24.25

Note: These values are representative and derived from general findings for quinoline systems. researchgate.netnih.gov

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP surface is colored according to its electrostatic potential value. bhu.ac.in

Red/Yellow Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, this region would be concentrated around the oxygen atom of the carbonyl group. researchgate.netresearchgate.net

Blue Regions: Indicate positive potential, electron-poor areas, and are prone to nucleophilic attack. These are typically found around hydrogen atoms. bhu.ac.in

Green Regions: Represent neutral or zero potential areas. researchgate.net

The MEP map for this compound would highlight the carbonyl oxygen as a primary site for hydrogen bonding and electrophilic interactions. uni-muenchen.de

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data for validation. dergipark.org.tr

Vibrational Frequencies (FT-IR): Theoretical vibrational analysis helps in the assignment of experimental FT-IR spectra. dergipark.org.tr For this compound, key vibrational modes would include the C=O stretching frequency (typically around 1650-1700 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C-N stretching (1266–1386 cm⁻¹), and the C-Cl stretching mode (505-760 cm⁻¹). dergipark.org.trnih.gov

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netdergipark.org.tr These theoretical values are often in good agreement with experimental spectra recorded in solution. researchgate.net Calculations for this compound would predict distinct signals for the ethyl group protons and carbons, as well as for each unique proton and carbon in the quinoline ring system.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Studies

QSAR and QSTR models are mathematical equations that correlate the chemical structure of a compound with its biological activity or toxicity. These models are fundamental in predicting the efficacy and potential risks of new chemical entities based on their molecular characteristics.

The foundation of any QSAR/QSTR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a compound like this compound, a diverse set of descriptors would be calculated to capture its physicochemical properties. Research on related quinolinone and quinoline derivatives often employs a wide range of descriptors to build robust predictive models. nih.govresearchgate.netmdpi.com These descriptors can be categorized as follows:

Topological Descriptors: These describe the atomic connectivity and branching of a molecule.

Constitutional Descriptors: These reflect the basic molecular composition, such as molecular weight and atom counts.

2D Autocorrelation Descriptors: These variables describe the distribution of properties across the topological structure of the molecule.

Atom-Centered Functional Group Descriptors: These count the occurrences of specific functional groups within the molecule.

A representative selection of molecular descriptors that would be relevant for QSAR/QSTR studies of this compound is presented below.

Descriptor CategoryExample DescriptorsDescription
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
Atom CountThe total number of atoms or specific types of atoms (e.g., C, H, N, O, Cl).
Topological Wiener IndexA distance-based index that reflects molecular branching.
Balaban IndexA topological index that considers the distribution of distances in the molecular graph.
2D Autocorrelation Moran AutocorrelationMeasures the correlation of atomic properties between atoms at different topological distances.
Geary AutocorrelationAnother measure of spatial autocorrelation of atomic properties.
Atom-Centered Functional Group CountsNumber of specific functional groups (e.g., ketone, aromatic ring, halogen).

Once the molecular descriptors are calculated for a series of compounds, chemometric tools are used to develop predictive models. Multiple Linear Regression (MLR) and Linear Discriminant Analysis (LDA) are two commonly employed techniques.

Multiple Linear Regression (MLR): This method establishes a linear relationship between a dependent variable (e.g., biological activity) and a set of independent variables (the molecular descriptors). The goal is to create an equation that can predict the activity of new compounds. For instance, in studies of quinolinone derivatives, MLR models have been developed to predict antituberculosis activity, yielding statistically significant models. nih.gov

Linear Discriminant Analysis (LDA): LDA is used for classification problems, such as distinguishing between active and inactive compounds or toxic and non-toxic compounds. It works by finding a linear combination of descriptors that best separates two or more classes.

The quality of these models is assessed using various statistical parameters.

Statistical ParameterDescriptionTypical Value in Quinolinone QSAR Studies
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variables.> 0.8 nih.govresearchgate.netmdpi.com
q² (Cross-validated R²) A measure of the model's predictive ability, determined through cross-validation.> 0.6 mdpi.comnih.gov
F-statistic Indicates the overall significance of the regression model.High values indicate significance. nih.gov
s (Standard Error of Estimate) Measures the dispersion of the data points around the regression line.Lower values indicate a better fit. nih.gov

To ensure that a QSAR/QSTR model is robust, predictive, and not a result of chance correlation, rigorous validation is essential. Key validation strategies include:

External Validation Set: The dataset is split into a training set (used to build the model) and a test set (used to evaluate the model's predictive power on compounds not used in its development). A good model will accurately predict the activity or toxicity of the compounds in the external validation set. nih.gov

Y-randomization: This technique involves randomly shuffling the dependent variable (the activity or toxicity values) and re-building the model multiple times. If the original model is robust, the randomized models should have very low R² and q² values, demonstrating that the original correlation was not due to chance. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational methods used to study the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.govyoutube.com

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. youtube.com This process involves sampling a vast number of possible binding poses and scoring them based on their predicted binding affinity. The output provides a model of the ligand-protein complex, revealing how the ligand fits into the binding pocket.

For quinolinone derivatives, docking studies have been instrumental in identifying potential biological targets and understanding their mechanism of action. nih.govjst.go.jpnih.gov For example, various quinolone derivatives have been docked into the active sites of targets such as:

DNA Topoisomerase I jst.go.jp

HIV Reverse Transcriptase nih.govtubitak.gov.tr

Mycobacterium tuberculosis enzymes nih.gov

Aldose reductase acs.org

The docking score, typically expressed in kcal/mol, estimates the binding energy, with more negative values indicating a stronger predicted interaction. youtube.com

A crucial outcome of molecular docking is the identification of the specific amino acid residues within the protein's active site that interact with the ligand. youtube.com These interactions are critical for molecular recognition and binding affinity. Common types of interactions include:

Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

π-π Stacking: Interactions between aromatic rings.

Van der Waals Forces: Weak, short-range electrostatic attractions.

Molecular dynamics (MD) simulations can further refine the docked pose and assess the stability of the ligand-protein complex over time. acs.org MD simulations provide a dynamic view of the interactions, confirming the stability of hydrogen bonds and other key contacts. Studies on related quinolinone compounds have identified key interacting residues in various protein targets.

Potential Protein TargetKey Interacting Amino Acid Residues (Examples from related compounds)Type of Interaction
DNA Topoisomerase I Asp533, Arg364, Thr718Hydrogen Bonding, π-cation interactions jst.go.jp
HIV Reverse Transcriptase Lys101, Lys103, Tyr181, Tyr188Hydrogen Bonding, π-π Stacking nih.gov
Aldose Reductase Tyr48, His110, Trp111, Cys298Hydrogen Bonding, Hydrophobic Interactions acs.org
Cannabinoid Receptor (CB1a) ILE-8, LYS-7, VAL-14, TRP-12Hydrogen Bonding, Residual Interaction nih.gov

By identifying these interactions for this compound, researchers can rationally design modifications to its structure to enhance binding affinity and selectivity for a specific target protein.

Investigation of Conformational Dynamics of Ligand-Receptor Complexes

The static picture of a ligand binding to a receptor, often derived from molecular docking, is insufficient to capture the true nature of this interaction. Both the ligand and the receptor are dynamic entities, and their flexibility can be crucial for binding and function. Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecular systems over time, providing a realistic view of ligand-receptor binding interactions. nih.govnih.gov

An investigation into the conformational dynamics of a this compound-receptor complex would typically involve a multi-step process. MD simulations allow researchers to observe how the compound settles into the binding pocket, the stability of its interactions, and the role of surrounding water molecules. researchgate.net The primary goal is to understand the temporal behavior of the interacting molecules, which can reveal stable conformations and the interaction pathways between the ligand and its target. nih.gov

The key steps and objectives of such an investigation are outlined in the table below.

StepDescriptionObjective
1. System Setup The 3D coordinates of the protein-ligand complex, obtained from docking or crystallography, are placed in a simulation box. The system is solvated with a water model (e.g., TIP3P) and neutralized with ions. acs.orgTo create a realistic, solvated biological environment for the simulation.
2. Equilibration The system undergoes a series of energy minimization and controlled heating/pressure steps. This allows the solvent and ions to relax around the fixed protein-ligand complex before the complex itself is allowed to move freely.To achieve a stable starting point for the production simulation by removing steric clashes and ensuring the system is at the desired temperature and pressure.
3. Production MD With all constraints removed, the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies) of all atoms is saved at regular intervals.To generate a trajectory that samples the conformational space of the complex, revealing how the ligand and protein interact and move over time.
4. Trajectory Analysis The saved trajectory is analyzed to calculate various properties, such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and specific interactions like hydrogen bonds or hydrophobic contacts over time. nih.govTo extract meaningful data on the stability of the complex, key binding interactions, conformational changes, and the overall dynamics of the binding event.

By applying this process to a complex of this compound, researchers could determine the stability of the key interactions formed by its quinolinone core, the chloro substituent, and the ethyl group. This dynamic view is essential for confirming binding hypotheses and guiding further design efforts.

Principles of Structure-Based Ligand Design and Optimization

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structural information of the biological target to design molecules that can bind to it with high affinity and specificity. numberanalytics.comlongdom.org This method is predicated on the "lock-and-key" principle, where knowing the precise shape and properties of the target's binding site (the lock) allows for the design of a complementary ligand (the key). drugdesign.orgstanford.edu

The SBDD process is iterative. For a compound like this compound, the process would begin with obtaining the 3D structure of its biological target, ideally co-crystallized with the compound itself. This can be achieved through experimental techniques like X-ray crystallography or NMR spectroscopy. longdom.org With this structural information, medicinal chemists can visualize the binding mode and identify opportunities for optimization.

The core principles guiding the optimization of this compound via SBDD would include:

PrincipleApplication to this compound
Maximize Favorable Interactions By analyzing the co-crystal structure, chemists can see if the chloro group at the 6-position is in a favorable hydrophobic pocket or if it could be replaced with another group to form a stronger interaction. Similarly, the carbonyl oxygen on the quinolinone ring is a potential hydrogen bond acceptor, and its position can be fine-tuned.
Fill Unoccupied Pockets The binding site might have small, empty sub-pockets adjacent to the bound ligand. The ethyl group at the 1-position of this compound could be extended or branched to occupy such a pocket, potentially increasing binding affinity and selectivity. drugdesign.org
Displace Unfavorable Water Water molecules in a binding site that make few or no hydrogen bonds with the protein are energetically unfavorable. Designing a modification to this compound that displaces such a water molecule can lead to a significant gain in binding energy.
Improve Pharmacokinetic Properties SBDD is not just about improving potency. Computational tools can predict how structural modifications might affect Absorption, Distribution, Metabolism, and Excretion (ADME) properties. proteinstructures.com For instance, adding a polar group might improve solubility but could also impact cell permeability.

This iterative cycle of analyzing the structure, proposing a modification, synthesizing the new compound, and testing its activity is the foundation of modern lead optimization. proteinstructures.com

Virtual Screening and Computational Lead Identification/Optimization

Virtual Screening (VS) is a computational methodology that has become indispensable in modern drug discovery for its ability to rapidly screen vast libraries of chemical compounds against a biological target, thereby reducing the time and cost associated with experimental high-throughput screening (HTS). nih.govwikipedia.org This process can be used to identify initial "hits" like this compound or to find new scaffolds altogether.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. A library containing millions of compounds is computationally "docked" into the target's binding site. nih.gov A scoring function then estimates the binding affinity for each compound, allowing them to be ranked. The top-ranked compounds are then selected for experimental testing. nih.gov this compound could be identified as a potential hit through such a campaign if its structure is complementary to the target's binding site and it achieves a high-ranking score.

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, but active ligands have been identified, LBVS can be used. This approach searches for molecules in a database that are similar to the known active ligand, based on criteria like chemical fingerprints or 3D shape and pharmacophore features. sygnaturediscovery.com

Once a hit like this compound is identified and experimentally validated, the process moves to lead optimization. Here, computational methods are crucial for transforming a hit, which may have moderate potency and suboptimal drug-like properties, into a lead compound suitable for further development. patsnap.comnih.gov This involves an iterative process of designing, synthesizing, and testing new analogs to improve efficacy, selectivity, and pharmacokinetic profiles. patsnap.com Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and free energy perturbation (FEP) simulations can predict how modifications to the core structure of this compound will affect its biological activity and properties, guiding chemists to synthesize only the most promising candidates. frontiersin.orgnottingham.ac.uk

Chemical Reactivity and Derivatization Strategies of 6 Chloro 1 Ethylquinolin 4 1h One

Electrophilic Aromatic Substitution Reactions on the Quinolone Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. total-synthesis.com In the case of 6-Chloro-1-ethylquinolin-4(1H)-one, the quinolone ring is the site of these reactions. The reactivity and regioselectivity of EAS are governed by the electronic properties of the existing substituents. The carbonyl group and the chloro substituent are electron-withdrawing, which deactivates the ring towards electrophilic attack. Conversely, the nitrogen atom, via resonance, can donate electron density to the ring.

Key electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2). total-synthesis.com

Halogenation: Introduction of halogen atoms (e.g., Cl, Br). total-synthesis.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H). total-synthesis.com

Friedel-Crafts Alkylation and Acylation: Formation of new carbon-carbon bonds. total-synthesis.com

The presence of the deactivating chloro group at position 6 and the carbonyl group at position 4 will direct incoming electrophiles to specific positions on the benzene (B151609) ring portion of the quinolone nucleus.

Nucleophilic Substitution Reactions and their Regioselectivity

The chloro group at the 6-position of this compound is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups at this position. The regioselectivity of these reactions is high, with the nucleophile preferentially attacking the carbon atom bearing the chlorine atom.

Studies on related 4-chloro-quinolinone systems have demonstrated that the chloro group can be displaced by various nucleophiles. For instance, in 4-chloro-8-methylquinolin-2(1H)-one, the 4-chloro group undergoes substitution with thiourea, hydrazine, and azide (B81097) ions. mdpi.comresearchgate.net Similarly, the chlorine atom in 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione is readily substituted by sodium azide, amines, and thiophenol. researchgate.net These examples suggest that the 6-chloro group in this compound would exhibit similar reactivity, providing a handle for diversification.

A notable example of nucleophilic substitution is the reaction with piperazine (B1678402) to yield 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid, a compound with documented biological relevance. chemicalbook.com

Functional Group Interconversions and Modifications (e.g., Halogenations, Alkylations, Acylations)

The existing functional groups on the this compound scaffold can be further modified to generate a library of new derivatives.

Halogenations: While the benzene ring can undergo electrophilic halogenation, other parts of the molecule can also be halogenated. For instance, the active methylene (B1212753) group adjacent to the carbonyl could potentially be halogenated under specific conditions.

Alkylations: Alkylation can occur at several positions. The nitrogen atom of the quinolone ring is already alkylated with an ethyl group. nih.gov However, under basic conditions, the oxygen of the carbonyl group could potentially be O-alkylated, or the nitrogen of a substituent introduced via nucleophilic substitution could be alkylated.

Acylations: Similar to alkylation, acylation can be directed to various sites. N-acylation or O-acylation can occur depending on the reaction conditions and the nature of the acylating agent.

The following table summarizes some key functional group interconversions:

Reaction TypeReagents and ConditionsPotential Product
Nucleophilic Substitution NaN3, N-methylpyrrolidone6-Azido-1-ethylquinolin-4(1H)-one
Nucleophilic Substitution Hydrazine hydrate, DMF6-Hydrazinyl-1-ethylquinolin-4(1H)-one
Nucleophilic Substitution Thiophenol, base6-(Phenylthio)-1-ethylquinolin-4(1H)-one
Alkylation Ethyl bromide, K2CO3, DMFO-ethylated or further N-alkylated products

Annulation and Formation of Novel Heterocyclic Systems

The reactivity of the quinolone nucleus allows for the construction of more complex, fused heterocyclic systems. These annulation reactions often involve the carbonyl group or other reactive sites on the molecule.

Synthesis of Fused Tetracyclic Quinolone Derivatives

The quinolone scaffold can serve as a building block for the synthesis of tetracyclic compounds. For example, reactions that form a new ring fused to the quinolone core can lead to novel structures with potentially interesting biological activities. One general strategy involves the intramolecular cyclization of a suitably substituted quinolone derivative.

Formation of Binuclear and Hybrid Heterocyclic Compounds

The functional groups on this compound can be used to link it to other heterocyclic systems, forming binuclear or hybrid compounds. For instance, a nucleophilic substitution reaction at the 6-position with a heterocyclic amine would result in a hybrid molecule containing both a quinolone and another heterocyclic moiety.

Oxidation and Reduction Transformations of the Quinolone Scaffold

The quinolone scaffold can undergo both oxidation and reduction reactions, leading to further structural diversification.

Oxidation: While the quinolone core is relatively stable to oxidation, substituents can be oxidized. For example, if an alkyl group were introduced at a suitable position, it could potentially be oxidized to a carboxylic acid.

Reduction: The carbonyl group of the quinolone ring can be reduced to a hydroxyl group, which can then be further transformed. The entire quinolone ring system can also be reduced under more forcing conditions to afford tetrahydroquinoline derivatives. nih.govbldpharm.com For instance, catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) could be employed.

Studies on Tautomerism and Isomerism of this compound

The structural versatility of this compound and its derivatives gives rise to interesting phenomena of tautomerism and isomerism. These aspects are crucial for understanding the compound's reactivity, spectroscopic properties, and potential interactions in various chemical environments. The primary forms of isomerism relevant to this scaffold are keto-enol tautomerism in the parent quinolinone and E-Z geometric isomerism in its hydrazone derivatives.

Keto-Enol Tautomerism of this compound

The this compound molecule possesses the potential to exist in two tautomeric forms: the keto form (a quinolin-4(1H)-one) and the enol form (4-hydroxy-6-chloro-1-ethylquinolinium). Generally, for 4(1H)-quinolones, the keto-form is predominantly favored in both solid and solution states. This preference is largely influenced by the stability of the amide group within the heterocyclic ring.

While specific studies detailing the tautomeric equilibrium of this compound are not extensively documented in publicly available literature, general principles observed in related 4(1H)-quinolone systems can be applied. For instance, studies on 4-hydroxy-4(1H)quinolon have shown that the keto tautomer is the major form present. This is often confirmed through spectroscopic methods like Nuclear Magnetic Resonance (NMR), where the chemical shifts are indicative of the carbonyl character at the C4 position. The presence of an N-alkyl substituent, such as the ethyl group in this compound, is known to lock the molecule in the keto-form, further shifting the equilibrium towards this tautomer.

Table 1: General Tautomeric Forms of this compound

Tautomeric FormStructural RepresentationPredominance
Keto FormThis compoundMajor
Enol Form4-Hydroxy-6-chloro-1-ethylquinoliniumMinor

E-Z Isomers of Hydrazone Tautomers

The derivatization of the carbonyl group of this compound to form hydrazones introduces a C=N double bond, which is the basis for geometric isomerism. The substituents around this double bond can be arranged in either an E (entgegen) or Z (zusammen) configuration.

The interconversion between E and Z isomers of hydrazones is a well-documented phenomenon. The relative stability of these isomers can be influenced by factors such as the nature of the substituents, solvent polarity, and temperature. NMR spectroscopy is a powerful tool for the identification and quantification of these isomers in solution, as the chemical shifts of protons and carbons in proximity to the C=N bond are distinct for each isomer. It is often observed that the Z isomer of hydrazones is the thermodynamically more stable form.

Table 2: General Isomeric Forms of Hydrazone Derivatives of this compound

Isomeric FormDescription
E IsomerSubstituents on opposite sides of the C=N double bond.
Z IsomerSubstituents on the same side of the C=N double bond.

Advanced Analytical Methodologies for 6 Chloro 1 Ethylquinolin 4 1h One Determination in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography, the science of separation, is the cornerstone for the analysis of quinolone compounds. The choice of technique depends on the analyte's properties, the complexity of the matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of quinolones due to its versatility and applicability to non-volatile and thermally sensitive compounds. researchgate.net The separation is typically achieved on reversed-phase columns, most commonly C18 or C8. moca.net.uanih.gov

The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403), formic acid, or oxalic acid solution) and an organic modifier like acetonitrile (B52724) or methanol (B129727). moca.net.uanih.gov Adjusting the pH of the mobile phase is crucial for achieving good peak shape and retention, as quinolones have ionizable groups. moca.net.ua

Detectors:

UV-Visible (UV) Detection: This is a common and robust detection method. Quinolones possess strong chromophores, allowing for detection at specific wavelengths, typically around 280 nm. moca.net.uanih.gov An HPLC-UV method was developed for several quinoline (B57606) alkaloids using a mobile phase of acetonitrile and phosphate buffer with detection at 223 nm. researchgate.net

Fluorescence Detection (FLD): Many quinolones are naturally fluorescent, which allows for highly sensitive and selective detection. vjst.vn This method involves setting specific excitation and emission wavelengths, which minimizes interference from non-fluorescent matrix components. vjst.vnnih.govcabidigitallibrary.org For some fluoroquinolones, dual-wavelength fluorescence detectors have been used to optimize sensitivity for different compounds within the same run. vjst.vnvjol.info.vn For instance, wavelengths of λex/λem = 290/500 nm and λex/λem = 280/445 nm have been used for the simultaneous analysis of different fluoroquinolones. vjst.vn

Table 1: Examples of HPLC Conditions for Quinolone Analysis

AnalytesColumnMobile PhaseDetectorReference
Ciprofloxacin (B1669076), Ofloxacin, SparfloxacinC18Isocratic, ion-pairing mobile phaseUV (280 nm) nih.gov
8 Fluoroquinolones (Enoxacin, Norfloxacin, etc.)Chromolith® RP-18Acetonitrile : Phosphate buffer (pH 5.5; 15 mM) (13:87, v/v)UV (280 nm) moca.net.ua
Flumequine, Enrofloxacin, Ciprofloxacin, etc.Polymeric (PLRP-S)10% Trichloroacetic acid : Methanol (80:20 v/v)FLD nih.gov
Norfloxacin, Ciprofloxacin, Levofloxacin, MoxifloxacinC18Methanol and 0.1 M phosphate buffer (pH 3.0)FLD (Dual wavelength) vjst.vn

UPLC-MS/MS has become the gold standard for trace-level quantification of quinolones in complex matrices. UPLC systems use columns packed with sub-2 µm particles, which provides higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC.

The coupling of UPLC with tandem mass spectrometry (MS/MS) offers exceptional selectivity and sensitivity. The mass spectrometer operates by ionizing the compound (e.g., via electrospray ionization - ESI), selecting the resulting molecular ion (precursor ion), fragmenting it, and then detecting specific fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and drastically reduces matrix interference. researchgate.net

Methods have been developed for the simultaneous determination of numerous quinolones in matrices like goat's milk, animal tissues, and environmental water. mdpi.comnih.govmdpi.comnih.gov These methods demonstrate low limits of detection, often in the sub-µg/kg or ng/L range. mdpi.comnih.gov

Table 2: UPLC-MS/MS Method Parameters for Quinolone Analysis

MatrixNumber of QuinolonesExtractionLC ColumnIonization ModeLOD/LOQReference
Goat's Milk19QuEChERSNot specifiedNot specifiedLOQ: 5 ppb nih.gov
Wastewater / River Water20Solid-Phase Extraction (SPE)Not specifiedESI PositiveLOD: 0.8-50 ng/L nih.gov
Environmental Water15Automated SPENot specifiedESI PositiveLOD: 0.005-0.051 ng/L nih.gov
Animal Food15QuEChERSNot specifiedESI Positive (MRM)LOD: 0.3 µg/kg, LOQ: 1.0 µg/kg mdpi.com

TLC and HPTLC are planar chromatographic techniques that offer simplicity, low cost, and high sample throughput. For quinolone analysis, silica (B1680970) gel plates are most commonly used. tandfonline.comresearchgate.net The development of the chromatogram is achieved using a solvent system, often a multi-component mixture of organic solvents with the addition of ammonia (B1221849) or an acid to improve separation and spot shape by controlling the ionization of the analytes. tandfonline.comresearchgate.net

HPTLC utilizes plates with a smaller particle size and thinner layer, resulting in better resolution and sensitivity compared to classical TLC. Quantification is typically performed using a densitometer, which measures the absorbance or fluorescence of the separated spots at a specific wavelength (e.g., 278 nm). researchgate.netcu.edu.eg HPTLC methods have been validated for the quantification of fluoroquinolones in plasma and pharmaceutical formulations, demonstrating good linearity and precision. mdpi.comdoaj.org

Table 3: TLC/HPTLC Systems for Fluoroquinolone Separation

Stationary PhaseMobile Phase Composition (v/v/v)AnalytesDetectionReference
HPTLC Silica Gel 60 F254Ethyl acetate (B1210297) : Methanol : Ammonia solution (5:4:2)DelafloxacinDensitometry (344 nm) mdpi.com
TLC Silica Gel 60 F254Methanol : Ammonia : Methylene (B1212753) chloride (55:35:20)Ciprofloxacin, MoxifloxacinDensitometry (278 nm) researchgate.netcu.edu.eg
HPTLC Silica GelDichloromethane : Methanol : 2-Propanol : 25% aq. Ammonia (3:3:5:2)6 Veterinary FluoroquinolonesUV light (254/366 nm) researchgate.net
TLC Silica GelMethanol : Acetone : 1M Citric acid : Triethylamine (2.8:2:0.2:0.5)7 FluoroquinolonesUV light (254 nm) akjournals.com

Gas chromatography is generally less suitable for the direct analysis of quinolone compounds. This is because quinolones are polar, have low volatility, and are often thermally unstable, meaning they can degrade at the high temperatures required for GC analysis. researchgate.net

To overcome this limitation, chemical derivatization is necessary. jfda-online.com Derivatization is a process that converts the analyte into a more volatile and thermally stable form. gcms.czsigmaaldrich.com Common derivatization reactions include silylation (e.g., with BSTFA) or acylation, which target the active hydrogen atoms on the carboxylic acid and piperazine (B1678402) ring moieties of the quinolone structure. jfda-online.comsigmaaldrich.com Once derivatized, the compound can be separated on a standard GC column and detected with high selectivity by a mass spectrometer. While feasible, the additional step of derivatization makes GC-MS a more complex and less commonly reported method for quinolone analysis compared to HPLC-based techniques.

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net SFC combines some of the best features of both gas and liquid chromatography. The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and higher efficiency than HPLC, while its ability to dissolve non-volatile analytes makes it suitable for compounds that cannot be analyzed by GC. researchgate.net

Modern SFC, often referred to as Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC), has seen a resurgence in pharmaceutical analysis due to improved instrumentation that addresses earlier limitations in reliability and sensitivity. jwwb.nl It is particularly advantageous for chiral separations and for the analysis of complex mixtures. jwwb.nl While specific applications for 6-Chloro-1-ethylquinolin-4(1H)-one are not widely published, SFC represents a promising "green" alternative to normal and reversed-phase HPLC, as it significantly reduces the consumption of organic solvents. researchgate.net

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to isolate this compound from the research matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis. acs.org

Solid-Phase Extraction (SPE): This is the most widely used technique for cleaning up and concentrating quinolones from liquid samples like water, milk, and plasma. nih.govacs.org The process involves passing the sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences pass through. The analyte is then eluted with a small volume of an appropriate solvent. Various sorbent types are used, with polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) being very common due to their ability to retain a wide range of compounds. cabidigitallibrary.orgcu.edu.egresearchgate.net For quinolones in soil, extraction with a magnesium nitrate/ammonia mixture followed by cleanup on an HLB cartridge has been reported. researchgate.net

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). Salting-out assisted LLE (SALLE) is a variation where a salt is added to the aqueous phase to decrease the analyte's solubility and promote its transfer into the organic phase. akjournals.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has gained immense popularity for analyzing residues in complex matrices like food and animal tissues. researchgate.net It involves an initial extraction with an organic solvent (typically acetonitrile) in the presence of salts (like magnesium sulfate (B86663) and sodium chloride) to induce phase separation. mdpi.com This is followed by a "dispersive SPE" (dSPE) cleanup step, where a small amount of sorbent (e.g., C18, PSA) is added to the extract to remove specific interferences. nih.govresearchgate.net The QuEChERS approach has been successfully applied to the analysis of multiple quinolone residues in fish, milk, and honey. jwwb.nlresearchgate.net

Table 4: Overview of Sample Preparation Techniques for Quinolone Analysis

TechniqueMatrixKey Reagents/SorbentsGeneral FindingReference
Solid-Phase Extraction (SPE)Water, WastewaterOasis HLB, C18, Weak Cation ExchangeHigh enrichment factors (up to 250x) and good recoveries (70-100%). nih.gov Addition of Na2EDTA can improve recovery by chelating metal ions. mdpi.com nih.govmdpi.comnih.gov
Solid-Phase Extraction (SPE)SoilHLB CartridgeUltrasonic-assisted extraction with Mg(NO3)2/NH3 followed by SPE cleanup. Recoveries of 60-99%. researchgate.net
QuEChERSGoat's Milk, Animal FoodAcetonitrile, Formic Acid, NaCl, MgSO4, C18, PSAFast and effective multi-residue method with good recoveries (typically 73-114%). mdpi.comnih.gov mdpi.comnih.gov
QuEChERSFish TissueAcetonitrile, Formic Acid, NaH2PO4Effective for complex tissue matrices with recoveries between 72-108%. researchgate.net
Liquid-Liquid Extraction (LLE)Animal TissueAcidified Acetonitrile, Hexane (B92381) (for defatting)A simple method involving extraction with acidified acetonitrile followed by a hexane wash to remove fats. researchgate.net

Solid-Phase Extraction (SPE) for Selective Isolation

Solid-Phase Extraction (SPE) is a highly effective technique for the selective isolation and pre-concentration of "this compound" from complex sample matrices. This method offers significant advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced solvent consumption, and the ability to handle a wide range of sample volumes. The selection of the appropriate SPE sorbent is critical and is dictated by the physicochemical properties of the analyte and the matrix components.

For a compound like "this compound," which possesses both polar (ketone and chlorinated ring) and non-polar (ethyl group and quinoline backbone) characteristics, a variety of sorbents can be considered. Reversed-phase sorbents such as C18 or C8 are suitable for retaining the compound from aqueous solutions through hydrophobic interactions. Additionally, polymeric sorbents, which offer mixed-mode retention mechanisms (hydrophobic and ion-exchange), can provide enhanced selectivity. The choice of eluting solvent is equally important, with organic solvents like methanol or acetonitrile, often acidified or basified to modulate the analyte's charge state, being commonly employed to ensure complete recovery from the sorbent.

ParameterConditionRationale
Sorbent Type Polymeric Reversed-Phase (e.g., Oasis HLB)Offers high capacity and retention for a broad range of polarity, suitable for the mixed characteristics of the analyte.
Conditioning Solvent Methanol (2 x 3 mL)Activates the sorbent and removes any potential impurities.
Equilibration Solvent Deionized Water (2 x 3 mL)Prepares the sorbent for the aqueous sample matrix.
Sample Loading Sample dissolved in aqueous buffer (pH 6-8)Ensures the analyte is in a neutral form for optimal retention on the reversed-phase sorbent.
Washing Solvent 5% Methanol in Water (2 x 3 mL)Removes polar interferences without eluting the target analyte.
Elution Solvent Acetonitrile with 1% Formic Acid (2 x 1 mL)Disrupts hydrophobic interactions and protonates the analyte for efficient elution.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) remains a fundamental and widely used technique for the separation of "this compound" from research matrices. The efficiency of LLE is highly dependent on the partitioning behavior of the analyte between two immiscible liquid phases, which is governed by its solubility and the pH of the aqueous phase.

The optimization of LLE for "this compound" involves the careful selection of an appropriate organic solvent and the adjustment of the aqueous phase pH. Given the compound's structure, it is expected to be a weak base. Therefore, to ensure its presence in the neutral, more organosoluble form, the pH of the aqueous sample should be adjusted to be above its pKa. Solvents such as dichloromethane, chloroform, or ethyl acetate are effective for extracting quinolone derivatives. The optimization process typically involves varying the pH of the aqueous phase and the choice of organic solvent to achieve the highest extraction efficiency, which is often assessed by analyzing the organic phase using a suitable analytical technique like HPLC-UV.

ParameterConditionRationale
Aqueous Phase pH 9.0Adjusting the pH above the pKa of the quinolone ensures it is in its neutral, more organosoluble form.
Organic Solvent DichloromethaneProvides good solubility for the analyte and is immiscible with water.
Phase Ratio (Organic:Aqueous) 1:2A sufficient volume of organic solvent to ensure efficient extraction without excessive dilution.
Extraction Time 15 minutesAllows for adequate partitioning of the analyte between the two phases.
Number of Extractions 3Multiple extractions with fresh solvent improve recovery compared to a single extraction with a larger volume.

Multi-Matrix Impurity Purification Strategies

During the synthesis of "this compound," various impurities can be generated, including starting materials, intermediates, and by-products. The effective purification of the final product from these impurities is essential for its use in research and other applications. A multi-matrix impurity purification strategy often involves a combination of techniques to remove a wide range of impurities with different physicochemical properties.

A common approach involves an initial crystallization step from a suitable solvent system to remove the bulk of impurities. This is often followed by chromatographic techniques for finer purification. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating the target compound from closely related impurities. The choice of the stationary and mobile phases is critical for achieving the desired separation. For a compound like "this compound," a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic or acetic acid, can provide excellent resolution.

Purification StepMethodKey ParametersExpected Outcome
Initial Purification RecrystallizationSolvent: Ethanol (B145695)/Water. Temperature: Dissolve at boiling, cool slowly.Removal of major, less soluble impurities.
Chromatographic Separation Preparative HPLCColumn: C18 (10 µm, 250 x 21.2 mm). Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid.Isolation of the target compound from closely related structural isomers and by-products.
Final Polishing WashingSolvent: Cold Diethyl Ether.Removal of residual non-polar impurities.

Sonication and Microwave-Assisted Extraction Protocols

For the extraction of "this compound" from solid research matrices, such as reaction mixtures adsorbed on a solid support or from biological tissues in metabolic studies, advanced extraction techniques like sonication and Microwave-Assisted Extraction (MAE) offer significant benefits over traditional methods. iosrjournals.org These techniques can enhance extraction efficiency and reduce extraction times.

Sonication-Assisted Extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, facilitating the disruption of cell walls (if applicable) and enhancing the penetration of the solvent into the matrix, thereby improving the extraction of the target analyte.

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the sample matrix directly. iosrjournals.org This rapid and efficient heating can lead to the rupture of matrix structures and accelerate the desorption of the analyte into the solvent. The choice of solvent is crucial in MAE, as it must be able to absorb microwave energy.

ParameterSonication ProtocolMicrowave-Assisted Extraction (MAE) Protocol
Solvent AcetonitrileAcetonitrile/Water (80:20 v/v)
Solid-to-Solvent Ratio 1:20 (g/mL)1:20 (g/mL)
Temperature 40 °C80 °C
Time 30 minutes15 minutes
Power 100 W400 W

Spectrophotometric and Spectrofluorometric Analytical Procedures

Spectrophotometric and spectrofluorometric methods are valuable for the quantification of "this compound" due to their simplicity, speed, and cost-effectiveness. These techniques rely on the molecule's ability to absorb and, in some cases, emit light.

Derivative UV-Spectrophotometry Development

Derivative UV-spectrophotometry is an advanced technique that enhances the resolution of overlapping spectral bands and can eliminate background interference from the sample matrix. By calculating the first, second, or higher-order derivative of the absorbance spectrum, subtle spectral features can be amplified, allowing for more selective and sensitive quantification of the target analyte.

For "this compound," which is expected to exhibit UV absorbance due to its quinolone chromophore, derivative spectrophotometry can be particularly useful for its determination in the presence of other UV-absorbing impurities. The development of a derivative spectrophotometric method would involve scanning the UV spectrum of the compound in a suitable solvent and then applying a derivative transformation. The amplitude of a specific peak in the derivative spectrum can then be correlated to the concentration of the analyte.

ParameterConditionRationale
Solvent MethanolProvides good solubility and is UV transparent in the region of interest.
Wavelength Range 200 - 400 nmCovers the expected absorbance maxima of the quinolone chromophore.
Derivative Order Second (d²/dλ²)Often provides the best compromise between signal enhancement and noise amplification.
Analytical Wavelength Zero-crossing point of a major peakOffers high selectivity and minimizes interference from other components.

Complexation-Based Detection Methods (e.g., with Metal Ions)

The formation of colored or fluorescent complexes with metal ions is a well-established strategy for the spectrophotometric or spectrofluorometric determination of quinolone compounds. The carbonyl and adjacent functionalities in the "this compound" structure are potential sites for chelation with metal ions.

The complexation of "this compound" with a suitable metal ion, such as copper(II), iron(III), or aluminum(III), can lead to the formation of a new species with distinct absorption or emission properties. This change in the spectral profile can be exploited for quantitative analysis. The development of such a method involves optimizing parameters like the choice of metal ion, pH, reaction time, and temperature to ensure the formation of a stable and analytically useful complex.

ParameterConditionRationale
Metal Ion Copper(II) SulfateCu(II) is known to form stable and colored complexes with quinolone structures.
Solvent/Medium Acetate Buffer (pH 5.5)Provides the optimal pH for complex formation and maintains a stable ionic strength.
Molar Ratio (Analyte:Metal) 2:1A common stoichiometry for quinolone-metal complexes.
Reaction Time 10 minutesAllows for the complete formation of the complex.
Analytical Wavelength (λmax) To be determined experimentally (typically in the visible region)The wavelength of maximum absorbance of the formed complex, providing the highest sensitivity.

Other Sophisticated Analytical Methods (e.g., ELISA, Conductometry, Polarography)

Beyond standard chromatographic and spectroscopic methods, other analytical techniques offer alternative or complementary approaches for the analysis of quinolinone derivatives. However, direct applications of these methods for the specific quantification of this compound are not widely documented in current literature. The principles of these techniques suggest potential utility, primarily demonstrated with related quinoline compounds.

Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay-based technique is known for its high sensitivity and selectivity. ELISA has been utilized to study the interaction of various phytochemicals, including quinoline derivatives, with biological targets like proteins and enzymes. mdpi.com For instance, ELISA experiments have confirmed the inhibitory effects of certain flavonoids on the binding of viral proteins to human receptors. mdpi.com In a research context, a competitive ELISA could theoretically be developed for this compound. This would require the generation of specific antibodies that recognize the molecule, which could then be used to quantify it in complex biological or environmental samples.

Conductometry: This electrochemical method measures the electrical conductivity of a solution. Its application in the direct quantification of a specific, uncharged organic molecule like this compound is limited. The method is most effective for monitoring reactions that involve a significant change in the concentration of ionic species. It is not typically used for the selective determination of neutral organic compounds in complex mixtures.

Polarography: This voltammetric technique uses a dropping mercury electrode (DME) or a hanging mercury drop electrode (HMDE) to measure the current as a function of applied potential. researchgate.netlibretexts.org Polarography is effective for reducible or oxidizable functional groups. libretexts.org Studies have demonstrated the use of differential pulse polarography for the determination of genotoxic nitro-derivatives of quinoline, such as 5-nitroquinoline (B147367) and 6-nitroquinoline. researchgate.net The analysis relies on the electrochemical reduction of the nitro group. researchgate.net Given that this compound lacks a readily reducible nitro group, the direct application of polarography for its quantification would be challenging unless a suitable derivatization step is introduced to add an electroactive moiety.

Method Validation and Quality Control in Research Contexts

Method validation is a critical process that provides scientific evidence that an analytical method is reliable and consistent for its intended purpose. For research applications involving this compound, validating the analytical method ensures the accuracy and integrity of the data generated. The key parameters for validation are guided by international standards. While specific validation data for this compound is not extensively published, the following sections describe the validation process using data from analogous quinolone antibiotic analyses as representative examples. nih.govnih.govjfda-online.comnih.gov

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. This is typically assessed by preparing a series of calibration standards and analyzing them. The results are evaluated by calculating a regression line and its correlation coefficient (r²). For many validated methods for quinolones using LC-MS/MS, excellent linearity is achieved with r² values often exceeding 0.99. jfda-online.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. For multiresidue methods analyzing quinolones in various matrices, LODs can range from 0.1 ng/g to 0.4 ng/g. nih.gov

The table below shows representative linearity, LOD, and LOQ data for the analysis of various quinolone antibiotics, illustrating typical performance characteristics of a validated LC-MS/MS method.

Analyte (Analogous Quinolone)Linear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/g)LOQ (ng/g)
Ciprofloxacin1 - 100>0.9950.20.5
Enrofloxacin1 - 100>0.9950.30.8
Norfloxacin1 - 100>0.9950.20.6
Flumequine0.5 - 50>0.9980.10.3
Oxolinic Acid0.5 - 50>0.9980.10.25

Data is illustrative and based on published methods for analogous compounds.

Recovery: Recovery experiments are performed to assess the accuracy of a method by determining the percentage of the analyte that is detected after the entire analytical process. This is typically done by spiking a blank matrix with a known concentration of the analyte and comparing the measured concentration to the nominal value. For quinolone analysis in complex matrices like fish tissue, average recoveries typically range from 57% to 96%. nih.gov

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Intra-day precision (repeatability) is assessed by analyzing replicate samples on the same day.

Inter-day precision (intermediate precision) is evaluated by analyzing the samples on different days. For validated UPLC-MS/MS methods, intra-day precision often shows RSDs below 11.2%, while inter-day precision can have RSDs below 5.3%. nih.gov

The following table provides typical recovery and precision data for quinolone analysis.

Analyte (Analogous Quinolone)Fortification Level (ng/g)Average Recovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
Ciprofloxacin10924.55.1
Enrofloxacin10885.14.8
Norfloxacin10953.84.2
Flumequine5856.27.5
Oxolinic Acid5827.18.3

Data is illustrative and based on published methods for analogous compounds.

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters that may be varied include mobile phase composition, pH, flow rate, and column temperature. The method is considered robust if the results remain within acceptable criteria of precision and accuracy.

Selectivity: Selectivity (or specificity) is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. For mass spectrometry-based methods, selectivity is further enhanced by monitoring specific precursor-to-product ion transitions, which provides a high degree of confidence in the identity of the analyte. jfda-online.com

Application of Analytical Methods in Investigating Synthetic Intermediates and Reaction Mixtures

Analytical methods are indispensable tools for monitoring the progress of chemical reactions and characterizing intermediates in the synthesis of this compound. The synthesis of quinolin-4-ones can proceed through various established routes, such as the Gould-Jacobs reaction or variations of the Friedländer synthesis. mdpi.comiipseries.org

A plausible synthetic pathway to this compound could involve the cyclization of an appropriate aniline (B41778) derivative. For example, the synthesis of the related 4-chloro-6,7-dimethoxyquinoline (B44214) involves several key steps that can be monitored analytically:

Nitration: A starting material like 3,4-dimethoxyacetophenone is nitrated to produce 2-nitro-4,5-dimethoxyacetophenone. google.com

Condensation: The nitro-intermediate is then condensed with an agent like N,N-dimethylformamide dimethyl acetal. google.com

Reduction and Cyclization: The subsequent product undergoes reduction of the nitro group and intramolecular cyclization to form a 4-hydroxyquinoline (B1666331) derivative. google.com

Chlorination: The final step involves the chlorination of the hydroxyl group to yield the 4-chloroquinoline (B167314) product. google.com

Throughout such a synthesis, analytical techniques like HPLC and LC-MS would be used to:

Monitor Reaction Progress: Track the consumption of starting materials (e.g., a substituted aniline) and the formation of the desired product in the reaction mixture.

Identify Intermediates: Detect and identify key synthetic intermediates, such as N-acylated anilines, enaminoesters, or the 4-hydroxyquinolinone precursor. mdpi.comgoogle.com

Characterize Byproducts: Identify potential byproducts formed through side reactions, which is crucial for optimizing reaction conditions and improving the yield and purity of the final product.

Purity Assessment: Determine the purity of the isolated intermediates and the final this compound product.

By applying these validated analytical methods, researchers can ensure the efficient and controlled synthesis of this compound, with a thorough understanding of the reaction pathway and the composition of the reaction mixtures.

Environmental Fate and Degradation Studies of Quinolone Compounds

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, or the breakdown of compounds by light, is a primary mechanism for the removal of many organic pollutants from the environment. For quinolone compounds, sunlight, particularly the UV component, can initiate degradation processes.

The photodegradation of fluoroquinolone antibiotics, which share a core structure with 6-Chloro-1-ethylquinolin-4(1H)-one, has been the subject of numerous studies. Research indicates that direct photolysis in surface waters can occur, although the rates can be influenced by various environmental factors such as water depth, turbidity, and the presence of sensitizing substances. nih.gov In the initial stages of photodegradation, the core quinolone structure may remain intact, with modifications occurring at the substituent groups. nih.gov

The efficiency of photodegradation can be significantly enhanced by the presence of photocatalysts. Materials such as titanium dioxide (TiO2) and various metal-organic frameworks (MOFs) have been shown to accelerate the breakdown of quinolones under UV or visible light. mdpi.comresearchgate.net These catalysts generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−), which are powerful oxidizing agents that can attack the quinolone molecule, leading to its fragmentation and eventual mineralization. mdpi.com For this compound, photodegradation would likely involve initial attacks on the ethyl group, the chloro-substituent, or the quinolone ring itself, leading to a cascade of reactions.

Table 1: Examples of Photodegradation Studies on Quinolone Antibiotics

CompoundConditionsKey FindingsReference
Ciprofloxacin (B1669076), Danofloxacin, Levofloxacin, MoxifloxacinRiver water, solar lightDegradation observed at ppb levels; quinolone nucleus remained intact in early stages. nih.gov
Ofloxacin, EnrofloxacinVisible light, MIL-100(Fe) photocatalystHigh degradation efficiency (95.1% for ofloxacin) after 3 hours. mdpi.com
Gatifloxacin, Sparfloxacin, Moxifloxacin, GemifloxacinHybrid heterojunction photocatalystExcellent degradation performance due to optimized photogenerated carrier separation. nih.gov

Biotransformation Pathways in Natural Systems

Biotransformation, the chemical alteration of substances by living organisms, is a critical process in the environmental breakdown of quinolone compounds. Microorganisms in soil, sediment, and water play a key role in metabolizing these chemicals.

The biotransformation of quinolones can proceed through various pathways, including hydroxylation, oxidation of alkyl and amino groups, and cleavage of the aromatic rings. nih.gov These processes generally lead to a reduction or elimination of the compound's biological activity. nih.gov The rate and extent of biotransformation are highly dependent on the specific microbial communities present and the prevailing environmental conditions, such as oxygen availability (aerobic vs. anoxic conditions) and nutrient levels. nih.gov

For instance, under aerobic conditions, the biodegradation of some quinolones is enhanced in nitrifying environments, where ammonia-monooxygenase enzymes may play a role in the initial oxidative attack. nih.gov In anoxic conditions, biodegradation rates are often negligible. nih.gov The biotransformation of this compound in natural systems would likely involve initial enzymatic attacks leading to hydroxylation of the quinolone ring, de-ethylation, or dechlorination, followed by further degradation of the resulting intermediates.

Table 2: Microbial Transformation Processes of Quinolone Compounds

Transformation ProcessDescriptionReference
HydroxylationAddition of a hydroxyl (-OH) group to aliphatic or aromatic rings. nih.gov
OxidationOxidation of alcohol and amine functional groups. nih.gov
Dealkylation/DehalogenationRemoval of methyl, carboxyl, fluoro, and cyano groups. nih.gov
Ring CleavageCleavage of aliphatic and aromatic rings, leading to smaller molecules. nih.gov

Chemical Degradation Studies (e.g., Hydrolysis, Oxidation)

In addition to photodegradation and biotransformation, quinolone compounds can undergo chemical degradation through processes like hydrolysis and oxidation.

Hydrolysis, the reaction with water, can contribute to the breakdown of certain quinolones, particularly those with ester or amide linkages. However, the core quinolone ring is generally stable to hydrolysis under typical environmental pH conditions. For this compound, the amide bond within the quinolone structure is relatively resistant to hydrolysis.

Oxidation processes, especially advanced oxidation processes (AOPs), are highly effective in degrading quinolones. scielo.br AOPs generate highly reactive hydroxyl radicals that can rapidly oxidize and mineralize these compounds. Ozonation is another effective chemical treatment that can degrade quinolones by attacking electron-rich sites on the molecule. ugent.be The degradation of ciprofloxacin and pefloxacin (B1679150) through oxidation has been shown to initially target the piperazinyl substituent and the quinolone moiety, with the reaction kinetics being dependent on temperature. ugent.bemdpi.com The presence of the chloro-substituent in this compound may influence its susceptibility to oxidative degradation.

Table 3: Chemical Degradation of Quinolone Antibiotics

Degradation MethodTarget Compound(s)Key FindingsReference
OzonationCiprofloxacin, LevofloxacinDegradation occurred at the piperazinyl substituent and the quinolone moiety; influenced by pH. ugent.be
Oxidation by ACVACiprofloxacin, PefloxacinOxidation proceeds according to second-order kinetics; degradation products identified. mdpi.com
Oxidative TransformationFluoroquinolonesHigh reaction rates with manganese oxides found in soils. scielo.br

Adherence to Green Chemistry Principles in Quinolone Manufacturing to Minimize Environmental Impact

The environmental impact of quinolone compounds is not limited to their fate and effects after use, but also encompasses their manufacturing processes. Traditional chemical syntheses often involve the use of hazardous solvents, high temperatures, and costly reagents, which can have adverse environmental and economic consequences. qeios.comresearchgate.net

In response, there is a growing emphasis on the adoption of green chemistry principles in the synthesis of quinolones. qeios.comresearchgate.netacs.org These principles aim to reduce or eliminate the use and generation of hazardous substances. Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical CO2. qeios.com

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis and ultrasonic irradiation, which can reduce reaction times and energy consumption. qeios.comresearchgate.net

Catalysis: Utilizing reusable and non-toxic catalysts, including biocatalysts and photocatalysts, to improve reaction efficiency and reduce waste. qeios.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. Multicomponent reactions are a prime example of this approach. acs.org

One-Pot Synthesis: Combining multiple reaction steps into a single pot, which reduces the need for purification of intermediates and minimizes solvent use and waste generation. rsc.org

By adhering to these principles, the chemical industry can significantly reduce the environmental footprint associated with the production of quinolone compounds, contributing to a more sustainable life cycle for these important chemicals. researchgate.net

Future Research Directions and Unexplored Avenues for 6 Chloro 1 Ethylquinolin 4 1h One Research

Exploration of Novel and More Efficient Synthetic Pathways

The synthesis of quinolones is well-established, with several named reactions forming the bedrock of their preparation. However, the pursuit of greater efficiency, sustainability, and molecular diversity necessitates the development of novel synthetic strategies for 6-Chloro-1-ethylquinolin-4(1H)-one.

Classic routes such as the Gould-Jacobs reaction, the Conrad-Limpach-Knorr synthesis, and the Combes quinoline (B57606) synthesis provide a foundation. mdpi.comwikipedia.orgmdpi.comwikipedia.orgquimicaorganica.orgyoutube.com The Gould-Jacobs reaction, for instance, involves the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgmdpi.comd-nb.info Similarly, the Conrad-Limpach synthesis utilizes the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. wikipedia.orgresearchgate.net

Future research could focus on:

Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate reaction times and improve yields of classical reactions like the Gould-Jacobs synthesis. jasco.ro

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient production of the quinolone core.

Catalytic Methods: Developing novel transition-metal-catalyzed reactions, such as palladium-catalyzed cyclizations, to construct the quinolone ring system with greater functional group tolerance and regioselectivity. mdpi.com

One-Pot Reactions: Designing multi-component reactions that allow for the assembly of complex quinolone derivatives from simple starting materials in a single step, minimizing waste and purification efforts. mdpi.com

A reported synthesis for a related compound, 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one, involved the treatment of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with ethyl bromide and potassium carbonate in DMF. nih.govresearchgate.net This provides a specific starting point for exploring variations in the ethylation step and the introduction of other functionalities.

Deeper Mechanistic Understanding of Molecular Interactions and Transformations

While the general mechanism of action for many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, a detailed understanding of the molecular interactions of this compound is crucial for rational drug design. nih.govbrieflands.comnih.gov The chloro-substituent at the C-6 position is known to influence antibacterial efficacy. researchgate.net

Future research should delve into:

Molecular Docking and Dynamics Simulations: Employing computational methods to model the binding of this compound and its analogues to various biological targets. These simulations can elucidate key binding interactions and predict the impact of structural modifications. researchgate.netresearchgate.netmdpi.com

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to analyze the electronic properties of the molecule, such as its electrophilic and nucleophilic character, which can provide insights into its reactivity and potential for metabolic transformations. researchgate.netresearchgate.netnih.gov

Spectroscopic and Crystallographic Studies: Utilizing advanced spectroscopic techniques (NMR, Mass Spectrometry) and X-ray crystallography to determine the precise three-dimensional structure of the compound and its complexes with biological macromolecules. The crystal structure of the related 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one has been reported, providing a basis for comparative studies. nih.gov

Design of Next-Generation Analogues with Tuned Academic Research Properties

The versatility of the quinolone scaffold allows for extensive structural modifications to fine-tune its properties for various academic research applications. The design of next-generation analogues of this compound could be guided by Structure-Activity Relationship (SAR) studies. researchgate.netyoutube.comnih.govresearchgate.net

Key areas for analogue design include:

Modifications at C-3 and C-7 Positions: These positions are common sites for modification in quinolone chemistry to enhance potency and spectrum of activity. researchgate.net

Hybrid Molecules: Creating hybrid compounds by combining the this compound core with other pharmacophores, such as curcumin (B1669340) or chalcone (B49325), to explore synergistic effects and novel biological activities. researchgate.net

Probes for Chemical Biology: Synthesizing derivatives with fluorescent tags or photoaffinity labels to be used as tools for studying biological processes and identifying new cellular targets.

Modification Site Potential Impact Relevant Research Areas
C-3 PositionModulation of target binding and potencyAnticancer, Antimicrobial
C-7 PositionAlteration of spectrum of activity and pharmacokineticsAntimicrobial
N-1 Ethyl GroupInfluence on steric and electronic propertiesGeneral SAR studies
C-6 Chloro GroupImpact on antibacterial efficacyAntimicrobial

Development of Advanced In Silico Prediction Models and AI-Driven Discovery Approaches

The integration of computational tools is revolutionizing drug discovery. For this compound, these approaches can accelerate the identification of promising new analogues.

Future directions include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing robust 3D-QSAR models to correlate the structural features of quinolone derivatives with their biological activities, enabling the prediction of potency for novel compounds. researchgate.net

ADMET Prediction: Utilizing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like profiles.

Generative AI: Employing generative artificial intelligence platforms to design novel quinolone structures with desired properties from scratch, expanding the accessible chemical space beyond what is achievable through traditional medicinal chemistry.

Intellectual Property and Patent Landscape Analysis for Quinolone Derivatives

A thorough understanding of the patent landscape is essential for navigating the development of new quinolone-based agents. The history of quinolone patents dates back to the mid-20th century, with early filings by companies like Imperial Chemical Industries (ICI). nih.govacs.orgnih.gov

Key activities for future research in this area involve:

Comprehensive Patent Searches: Conducting detailed searches of patent databases to identify existing intellectual property related to 6-chloroquinolone derivatives and their applications.

Freedom-to-Operate Analysis: Assessing the patent landscape to determine the freedom to operate for the development and commercialization of new analogues of this compound.

Identification of White Space: Analyzing the patent landscape to identify areas with limited or no existing patents, representing opportunities for new inventions and patent filings.

Several companies have been active in the development and patenting of quinolone derivatives, including those for antibacterial and other therapeutic uses. google.comgoogle.compatsnap.comgoogle.comgoogle.com

Interdisciplinary Research Collaborations and Translational Studies

The journey of a compound from a laboratory curiosity to a valuable research tool or therapeutic agent requires a multidisciplinary effort.

Future progress with this compound will be fostered by:

Academic-Industrial Partnerships: Collaborations between academic researchers and pharmaceutical companies can provide access to specialized resources, expertise, and infrastructure for drug development. The TB Alliance's collaboration with the Korea Research Institute of Chemical Technology (KRICT) and Yonsei University serves as a model for such partnerships in the quinolone field. newtbdrugs.org

Preclinical Development: Advancing promising analogues through preclinical studies to evaluate their efficacy and safety in cellular and animal models. This includes pharmacokinetic and pharmacodynamic profiling. researchgate.netnewtbdrugs.orgwho.int

Translational Research: Bridging the gap between basic science and clinical application by designing studies that can translate findings from in vitro and in vivo models to potential human applications.

By systematically exploring these research avenues, the scientific community can continue to unlock the potential of this compound and its derivatives, contributing to advancements in medicinal chemistry and beyond.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-1-ethylquinolin-4(1H)-one, and how can purity be maximized during synthesis?

  • Methodological Answer : The synthesis of quinolinone derivatives often involves cyclocondensation of substituted anilines with β-ketoesters or malonate derivatives. For this compound, a plausible route includes chlorination of a precursor like 1-ethylquinolin-4(1H)-one using POCl₃ or SOCl₂. Key steps:
  • Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
  • Monitor reaction progress using TLC and confirm purity via HPLC or melting point analysis .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of regiochemistry. Use SHELX programs for refinement and analysis .
  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR shifts with analogous compounds (e.g., 6-chloroquinolin-2(1H)-one). Key signals:
  • Quinolinone C=O at ~170 ppm in 13C^{13}C-NMR.
  • Ethyl group protons as a triplet (~1.3 ppm) and quartet (~4.0 ppm) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Hazard Mitigation : Classified as Acute Toxicity (Category 4) under EU-GHS. Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • First Aid : In case of exposure, rinse skin/eyes with water and seek medical attention. Provide SDS documentation to healthcare providers .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the synthesis of this compound (e.g., unexpected byproducts)?

  • Methodological Answer :
  • Hypothesis Testing : Use LC-MS to identify byproducts (e.g., di-chlorinated derivatives or oxidation products).
  • Reaction Optimization : Adjust stoichiometry of chlorinating agents (e.g., reduce POCl₃ excess) or modify reaction time/temperature.
  • Computational Modeling : Perform DFT calculations to predict reactivity sites and side reaction pathways .

Q. What advanced techniques are suitable for studying the photophysical properties of this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity (e.g., DMSO, ethanol).
  • Time-Resolved Fluorescence : Use a picosecond laser system to study excited-state dynamics.
  • Theoretical Calculations : Apply TD-DFT to correlate experimental spectra with electronic transitions .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases).
  • QSAR Modeling : Train models on datasets of quinolinone derivatives with known bioactivity.
  • ADMET Prediction : Employ tools like SwissADME to assess pharmacokinetic properties .

Q. What strategies mitigate solubility challenges in biological assays for this compound?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for controlled release.
  • Pro-drug Synthesis : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .

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